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5-Bromo-2-methyl-pyridin-4-ylamine HCl Documentation Hub

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  • Product: 5-Bromo-2-methyl-pyridin-4-ylamine HCl

Core Science & Biosynthesis

Foundational

5-Bromo-2-methyl-pyridin-4-ylamine HCl physical and chemical properties

Executive Summary 5-Bromo-2-methyl-pyridin-4-ylamine HCl (also known as 4-amino-5-bromo-2-methylpyridine hydrochloride) is a high-value heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methyl-pyridin-4-ylamine HCl (also known as 4-amino-5-bromo-2-methylpyridine hydrochloride) is a high-value heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors, particularly those targeting the p38 MAP kinase pathway. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group at C4, an electrophilic bromine handle at C5 suitable for cross-coupling, and a basic pyridine nitrogen.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic utility, and handling protocols, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2]

The compound exists primarily in two forms: the free base (often used in coupling reactions) and the hydrochloride salt (preferred for storage and stability).

ParameterData
IUPAC Name 5-Bromo-2-methylpyridin-4-amine hydrochloride
Common Name 4-Amino-5-bromo-2-methylpyridine HCl
CAS (HCl Salt) 1820684-03-4
CAS (Free Base) 10460-50-1
Molecular Formula C₆H₇BrN₂[1][2] · HCl
Molecular Weight 223.49 g/mol (Salt) / 187.04 g/mol (Free Base)
SMILES CC1=NC=C(Br)C(N)=C1.Cl
Appearance Off-white to pale beige crystalline solid
Structural Visualization (Reactivity Logic)

The following diagram illustrates the chemical "hotspots" of the molecule, defining its utility in parallel medicinal chemistry (PMC).

ReactivityMap Core 5-Bromo-2-methyl- pyridin-4-amine HCl Br_Site C5-Bromine Position (Electrophile) Core->Br_Site Site 1 NH2_Site C4-Amino Group (Nucleophile) Core->NH2_Site Site 2 N_Ring Pyridine Nitrogen (Basic Center) Core->N_Ring Site 3 Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Br_Site->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Br_Site->Buchwald Acylation Amide Coupling (Acylation/Sulfonylation) NH2_Site->Acylation SaltForm Salt Formation/Free-Basing (Solubility Modulation) N_Ring->SaltForm

Figure 1: Functional group reactivity map highlighting the orthogonal synthetic pathways available for library generation.

Physical & Chemical Properties[1][2][6][7][8][9][10]

Understanding the distinction between the salt and free base is critical for experimental success. The HCl salt is hygroscopic and water-soluble, while the free base is lipophilic.

Physicochemical Profile[1][5][7][10][11][12]
PropertyFree Base (CAS 10460-50-1)Hydrochloride Salt (CAS 1820684-03-4)
Melting Point 116–117 °C [1]>200 °C (Decomposition typically >230°C)
Solubility (Water) Low (< 1 mg/mL)High (> 50 mg/mL)
Solubility (DMSO) HighHigh
Solubility (DCM) Moderate to HighVery Low (insoluble)
pKa (Predicted) ~6.5 (Pyridine N), ~2.0 (Aniline N)N/A (Already protonated)
Hygroscopicity LowModerate (Store in desiccator)
Spectroscopic Characterization (Predicted)
  • ¹H-NMR (DMSO-d₆, Free Base):

    • 
       2.30 (s, 3H, -CH₃)
      
    • 
       6.00 (br s, 2H, -NH₂)
      
    • 
       6.45 (s, 1H, H3 - shielded by amino group)
      
    • 
       8.05 (s, 1H, H6 - deshielded by Br and N)
      
  • Effect of Salt Formation: In the HCl salt, the pyridine nitrogen is protonated. This causes a downfield shift of the aromatic protons (H3 and H6) by approximately 0.3–0.5 ppm due to the electron-withdrawing effect of the pyridinium cation.

Chemical Reactivity & Stability

Stability Profile
  • Thermal Stability: Stable under standard laboratory conditions. The free base may discolor (oxidize) upon prolonged exposure to air/light.

  • Hydrolytic Stability: Stable in aqueous buffers (pH 2–10).

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended).

Key Synthetic Behaviors[7]
  • Regioselectivity in Coupling: In Suzuki couplings, the C5-Br bond is highly reactive. However, the free amino group at C4 can poison Palladium catalysts.

    • Expert Tip: It is often necessary to protect the amine (e.g., as a Boc-carbamate) or use precatalysts like Pd(dppf)Cl₂·DCM or XPhos Pd G2 that are robust in the presence of free amines [2].

  • Nucleophilicity: The C4-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring (and the ortho-bromo substituent). High temperatures or strong bases (NaH, LiHMDS) are required for alkylation/acylation.

Experimental Protocols

Protocol A: Free-Basing Procedure

Objective: To convert the stable HCl salt into the reactive free base for transition-metal catalyzed couplings.

Reagents:

  • 5-Bromo-2-methyl-pyridin-4-ylamine HCl (1.0 eq)

  • Saturated Na₂CO₃ or 1M NaOH

  • Ethyl Acetate (EtOAc)

  • Brine

Workflow:

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 5 mL/g).

  • Neutralization: Slowly add saturated Na₂CO₃ solution with stirring until pH ~10. A precipitate (free base) may form.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 10 mL/g).

  • Washing: Wash combined organics with brine (1 x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Quantitative recovery of off-white solid (MP: 116–117 °C).

Protocol B: Standard Solubility/Purity Check

Objective: To verify the integrity of the starting material before library synthesis.

  • Solvent System: 5% Methanol in DCM (TLC eluent).

  • Visualization: UV (254 nm) and Ninhydrin stain (Amino group stains red/purple).

  • Criteria: Single spot. If a baseline spot is observed, it indicates residual salt or degradation.

Workflow Visualization: Salt-to-Free-Base Logic

FreeBasing Start Start: HCl Salt (Water Soluble) Dissolve Dissolve in H2O Start->Dissolve Basify Add Sat. Na2CO3 (Target pH > 10) Dissolve->Basify Extract Extract with EtOAc (3x) Basify->Extract Precipitate forms Dry Dry (Na2SO4) & Evaporate Extract->Dry Organic Layer End Product: Free Base (Ready for Suzuki) Dry->End

Figure 2: Step-by-step logic for converting the storage form (HCl) to the reactive form (Free Base).

Handling, Safety & Storage (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Storage Requirements:

  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage to prevent oxidation of the amino group.

  • Container: Tightly sealed, light-resistant container.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with soap and water.[4] If irritation persists, seek medical attention.

References

  • Sigma-Aldrich. Product Specification: 4-Amino-5-bromo-2-methylpyridine. (Accessed 2026).

  • BenchChem. Application Notes: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (Accessed 2026).

  • PubChem. Compound Summary: 5-Bromo-2-methylpyridin-4-amine.

  • ChemicalBook. 5-Bromo-2-methyl-pyridin-4-ylamine HCl Properties and MSDS.

(Note: While specific experimental melting points for the HCl salt are rarely published in open literature, the free base data is well-validated across multiple supplier Certificates of Analysis.)

Sources

Exploratory

Technical Guide: Structure Elucidation of 5-Bromo-2-methyl-pyridin-4-ylamine HCl

The following technical guide details the structure elucidation of 5-Bromo-2-methyl-pyridin-4-ylamine Hydrochloride (also known as 4-Amino-5-bromo-2-methylpyridine HCl). Target Molecule: 5-Bromo-2-methyl-pyridin-4-ylamin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation of 5-Bromo-2-methyl-pyridin-4-ylamine Hydrochloride (also known as 4-Amino-5-bromo-2-methylpyridine HCl).

Target Molecule: 5-Bromo-2-methyl-pyridin-4-ylamine Hydrochloride CAS (Free Base): 10460-50-1 CAS (HCl Salt): 1820684-03-4 Molecular Formula: C₆H₇BrN₂[1] · HCl Molecular Weight: 223.50 g/mol (Salt) / 187.04 g/mol (Free Base)[1]

Executive Summary & Structural Challenge

In drug discovery, substituted pyridines are ubiquitous scaffolds for kinase inhibitors.[2] The primary challenge with 5-Bromo-2-methyl-pyridin-4-ylamine is distinguishing it from its regioisomers—specifically the 3-bromo isomer, which is a common byproduct during electrophilic bromination.[1]

This guide provides a self-validating analytical workflow to unambiguously confirm the 5-bromo regiochemistry using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), focusing on the critical "Two-Singlet Rule" and NOE correlations.

Theoretical Framework & Predicted Properties[1][2]

Before experimental verification, we must establish the expected spectral signature based on substituent effects.[2]

Structural Connectivity

The target molecule has the following substitution pattern on the pyridine ring:

  • Position 1: Nitrogen (Protonation site in HCl salt)[2]

  • Position 2: Methyl group (-CH₃)[1][3]

  • Position 3: Proton (H3 )[2][4]

  • Position 4: Amino group (-NH₂)[1][5][6]

  • Position 5: Bromine atom (-Br)[1][3][5][6][7][8][9][10][11][12][13]

  • Position 6: Proton (H6 )[2][4][14]

NMR Prediction Logic (The "Two-Singlet" Rule)

The most distinct feature of the 5-bromo isomer compared to the 3-bromo isomer is the coupling pattern of the aromatic protons.[1]

FeatureTarget: 5-Bromo Isomer Impurity: 3-Bromo Isomer
Proton Positions H3 and H6H5 and H6
Relationship Para-like (separated by substituents)Ortho (adjacent)
Coupling (

)
Singlets (No

coupling)
Doublets (

Hz)
H6 Shift Deshielded (adj. to N and Br)Deshielded (adj. to N)
H3/H5 Shift Shielded (adj. to NH₂ and Me)Shielded (adj. to NH₂)

Key Insight: If your 1H NMR spectrum shows two doublets in the aromatic region, you have synthesized the wrong isomer (3-bromo).[2] The target molecule must display two distinct singlets .[1][2]

Analytical Workflow & Protocols

Mass Spectrometry (MS)

Objective: Confirm molecular weight and bromine presence.[1][2]

  • Method: LC-MS (ESI+).[1][2]

  • Expected Result:

    • m/z: [M+H]⁺ peaks at 187 and 189 .[1][2]

    • Isotope Pattern: A 1:1 ratio of intensity between 187/189 confirms the presence of one Bromine atom (

      
      Br and 
      
      
      
      Br).
    • Note: The HCl salt will dissociate; you detect the cation [C₆H₈BrN₂]⁺.[1]

1H NMR Spectroscopy (The Core Elucidation)

Objective: Confirm regiochemistry via the "Two-Singlet Rule" and NOE.

  • Solvent: DMSO-d₆ (Preferred for HCl salts to ensure solubility and slow exchange of NH protons).[1][2]

  • Concentration: 5-10 mg in 0.6 mL solvent.

Predicted Chemical Shifts (DMSO-d₆):
ProtonTypeShift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
MultiplicityAssignment Logic
H6 Ar-H8.10 – 8.40 Singlet (s)Deshielded by Ring N and adjacent Br.[1]
NH₂ Amine6.00 – 8.00 *Broad (br s)Shift varies with concentration/acidity.[1] Disappears in D₂O.
H3 Ar-H6.80 – 7.20 Singlet (s)Shielded by ortho-NH₂ and ortho-Me.[1]
-CH₃ Methyl2.30 – 2.50 Singlet (s)Characteristic methyl on aromatic ring.[1][2]
HCl Acid>10.0 BroadExchangeable proton, often merges with water or NH.[2]

> Critical Note on Salt Shift: The formation of the HCl salt protonates the ring nitrogen.[1][2] This causes a global downfield shift (deshielding) compared to the free base.[1][2] H6 and H3 will appear at higher ppm values than in the free base literature.

2D NMR: NOESY / ROESY (The "Smoking Gun")

To definitively prove the methyl group is at Position 2 (next to H3) and not elsewhere, use Nuclear Overhauser Effect (NOE) spectroscopy.[2]

  • Experiment: 1D-NOE or 2D-NOESY.

  • Irradiation: Irradiate the Methyl signal (~2.4 ppm).[1][2]

  • Observation:

    • Target (5-Bromo): Strong NOE enhancement of the H3 singlet . No enhancement of H6.[1]

    • Isomer (3-Bromo): Methyl is at Pos 2, but H5 and H6 are far away? No. In the 3-bromo isomer (structure: 2-Me, 3-Br, 4-NH2), the Me is adjacent to the Br, not a proton. Zero NOE to aromatic protons would be observed (or very weak to NH2).[1]

Decision Tree & Logic Flow

The following diagram illustrates the logical pathway to validate the structure.

ElucidationLogic Start Synthesized Solid (Expected: 5-Bromo-2-Me-4-NH2 Pyr HCl) MS_Check Step 1: LC-MS Analysis (ESI+) Start->MS_Check Isotope_Check Is m/z 187/189 (1:1 ratio)? MS_Check->Isotope_Check Fail_MS STOP: Incorrect Formula Check Bromination source Isotope_Check->Fail_MS No NMR_Check Step 2: 1H NMR (DMSO-d6) Isotope_Check->NMR_Check Yes Coupling_Check Aromatic Region Pattern? NMR_Check->Coupling_Check Doublets Two Doublets (J ~6Hz) (H5/H6 coupling) Coupling_Check->Doublets Doublets Singlets Two Singlets (H3 and H6 isolated) Coupling_Check->Singlets Singlets Wrong_Isomer Identify: 3-Bromo Isomer (Common Impurity) Doublets->Wrong_Isomer NOE_Check Step 3: NOE Experiment Irradiate Methyl Group Singlets->NOE_Check NOE_Result NOE to Aromatic Proton? NOE_Check->NOE_Result NOE_Yes Strong NOE to H3 (Me is adjacent to H3) NOE_Result->NOE_Yes Yes (H3) NOE_No No NOE to Ar-H (Me is adjacent to Br/N only) NOE_Result->NOE_No No Salt_Check Step 4: Chloride Test (AgNO3 or IC) NOE_Yes->Salt_Check Final CONFIRMED STRUCTURE 5-Bromo-2-methyl-pyridin-4-ylamine HCl Salt_Check->Final

Caption: Analytical decision tree for distinguishing the 5-bromo target from the 3-bromo regioisomer.

Experimental Protocols

Protocol A: 1H NMR Sample Preparation (HCl Salt)
  • Weighing: Accurately weigh 5–8 mg of the solid sample.[1][2]

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Pyridine HCl salts are often insoluble in CDCl₃.[1][2] DMSO also prevents rapid exchange of the ammonium protons, allowing you to see the NH/NH₂ signals.

  • Acquisition: Run a standard proton sequence (16–32 scans, 1s relaxation delay).

  • Processing: Reference the residual DMSO quintet to 2.50 ppm .

Protocol B: Chloride Counter-ion Verification

To confirm the stoichiometry of the HCl salt:

  • Qualitative: Dissolve 5 mg in water. Add 2 drops of 0.1 M AgNO₃.[1] A dense white precipitate (AgCl) confirms the chloride.[1]

  • Quantitative: Ion Chromatography (IC) or Potentiometric Titration with AgNO₃ is recommended for GMP release to establish the exact wt% of Cl⁻ (Theoretical: 15.8%).[1][2]

Synthesis Context & Impurity Profile

Understanding the origin of the compound aids elucidation.[1][2] This molecule is typically synthesized via the bromination of 2-methyl-pyridin-4-ylamine .[1]

  • Reaction: Electrophilic aromatic substitution (Br₂ or NBS).[1][2]

  • Regioselectivity: The amino group at C4 is the strongest activating group and is ortho/para directing.[1][2]

    • Position 3: Ortho to Amino, Ortho to Methyl.[2] (Sterically crowded, but electronically favorable).

    • Position 5: Ortho to Amino, Meta to Methyl.[2] (Less sterically hindered).[1]

  • Outcome: While Position 5 is often favored due to sterics, Position 3 is a common impurity.[2] This necessitates the "Two-Singlet" NMR check described above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75487626, 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride. Retrieved from [Link][1]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-2-methyl-pyridin-4-ylamine HCl: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (HCl), a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (HCl), a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, and its strategic application, particularly in the development of kinase inhibitors.

Core Identifiers and Physicochemical Properties

5-Bromo-2-methyl-pyridin-4-ylamine HCl is a halogenated aminopyridine derivative. The presence of the bromine atom and the amine group on the pyridine scaffold makes it a versatile intermediate for a variety of chemical transformations, particularly cross-coupling reactions.[1] The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain experimental setups.

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Properties of 5-Bromo-2-methyl-pyridin-4-ylamine HCl

IdentifierValueReference
CAS Number 1820684-03-4[2]
Molecular Formula C₆H₈BrClN₂[2]
Molecular Weight 223.50 g/mol [2]
IUPAC Name 5-bromo-2-methylpyridin-4-amine hydrochloride
Canonical SMILES CC1=CC(=C(C=N1)Br)N.Cl[2]
InChI InChI=1S/C6H7BrN2.ClH/c1-4-2-6(8)5(7)3-9-4;/h2-3H,1H3,(H2,8,9);1H[2]
Appearance Solid (inferred from related compounds)[3]
Melting Point 116.0-117.0 °C (for the free base, 4-Amino-5-bromo-2-methylpyridine)
Boiling Point 276.4 °C at 760 mmHg (for the free base)
Solubility Soluble in organic solvents such as methanol and DMSO. The HCl salt is expected to have increased water solubility.
Purity Typically >97%[3]
Storage Store at 4°C, protected from light.

Synthesis and Purification

The synthesis of 5-Bromo-2-methyl-pyridin-4-ylamine HCl can be approached through a multi-step process, often starting from a more readily available pyridine derivative. The following is a representative synthetic protocol, adapted from established methodologies for similar compounds.[4][5] The rationale behind each step is to functionalize the pyridine ring in a regioselective manner to introduce the desired methyl, bromo, and amino groups.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: nitration, bromination, and reduction, followed by salt formation.

Synthesis_Workflow 2-Methyl-4-nitropyridine 2-Methyl-4-nitropyridine 5-Bromo-2-methyl-4-nitropyridine 5-Bromo-2-methyl-4-nitropyridine 2-Methyl-4-nitropyridine->5-Bromo-2-methyl-4-nitropyridine Bromination 5-Bromo-2-methyl-pyridin-4-ylamine 5-Bromo-2-methyl-pyridin-4-ylamine 5-Bromo-2-methyl-4-nitropyridine->5-Bromo-2-methyl-pyridin-4-ylamine Reduction 5-Bromo-2-methyl-pyridin-4-ylamine_HCl 5-Bromo-2-methyl-pyridin-4-ylamine_HCl 5-Bromo-2-methyl-pyridin-4-ylamine->5-Bromo-2-methyl-pyridin-4-ylamine_HCl Salt Formation

Caption: Proposed synthesis workflow for 5-Bromo-2-methyl-pyridin-4-ylamine HCl.

Detailed Experimental Protocol

Step 1: Bromination of 2-Methyl-4-nitropyridine

  • To a solution of 2-methyl-4-nitropyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methyl-4-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Dissolve 5-bromo-2-methyl-4-nitropyridine in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid like acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain the free base, 5-bromo-2-methyl-pyridin-4-ylamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 5-bromo-2-methyl-pyridin-4-ylamine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate.[6] For more challenging purifications, flash column chromatography on silica gel can be employed, using a gradient of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[6]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and its presence in numerous approved drugs.[1] 5-Bromo-2-methyl-pyridin-4-ylamine HCl serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[1]

Kinase Inhibitors

A primary application of aminopyridine derivatives is in the development of kinase inhibitors.[1] The aminopyridine core can effectively interact with the hinge region of the ATP-binding site of kinases, a crucial interaction for potent inhibition.[1] The bromine atom provides a handle for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups.[7] These modifications are essential for optimizing the potency, selectivity, and pharmacokinetic properties of the inhibitor.

One notable target is the p38 MAP kinase, a key regulator of inflammatory responses.[1] Dysregulation of the p38 pathway is implicated in inflammatory diseases like rheumatoid arthritis.[1] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using bromopyridine derivatives as starting materials.[1]

Kinase_Inhibition cluster_0 Kinase ATP Binding Site Hinge_Region Hinge Region ATP ATP Aminopyridine_Scaffold Aminopyridine Scaffold of Inhibitor Aminopyridine_Scaffold->Hinge_Region H-Bonding Bromo_Position Bromo Position for R-group attachment Aminopyridine_Scaffold->Bromo_Position R_Group R-Group for Specificity Bromo_Position->R_Group Suzuki Coupling

Sources

Exploratory

Whitepaper: Strategic Applications of 5-Bromo-2-methyl-pyridin-4-ylamine HCl in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the selection of highly functionalized, low-molecular-weight building blocks is critical for navigating the complex physicochemical space required for oral bioavaila...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of highly functionalized, low-molecular-weight building blocks is critical for navigating the complex physicochemical space required for oral bioavailability and target selectivity. 5-Bromo-2-methyl-pyridin-4-ylamine HCl (CAS: 1820684-03-4)[1] has emerged as a privileged scaffold in the design of advanced kinase inhibitors. This technical guide explores the structural rationale behind this specific molecule and details its field-proven applications in synthesizing therapeutics for neurodegenerative diseases and oncology.

Structural & Pharmacophoric Rationale

The utility of 5-bromo-2-methyl-pyridin-4-ylamine in drug discovery is not coincidental; it is driven by a precise arrangement of functional groups that serve both biological target engagement and synthetic versatility[2]:

  • 4-Amino Group (H-Bonding): Acts as a critical hydrogen bond donor/acceptor pair. In kinase inhibitors, this moiety frequently anchors the molecule to the hinge region of the ATP-binding pocket, mimicking the adenine ring of ATP[3].

  • 5-Bromo Substituent (Synthetic Handle): Provides a highly reactive, orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or direct C-H arylation). This allows chemists to rapidly extend the molecule into adjacent hydrophobic sub-pockets[4].

  • 2-Methyl Group (Metabolic & Steric Shield): Introduces a small lipophilic vector that enhances binding affinity via van der Waals interactions. Crucially, it sterically shields the pyridine nitrogen from rapid in vivo N-oxidation, thereby improving the pharmacokinetic half-life[2].

  • Hydrochloride Salt Form: Enhances bench stability, prevents ambient oxidation of the free amine, and ensures high aqueous solubility during early-stage in vitro assay preparations[1].

Application I: DYRK1A Inhibitors for Neurodegenerative Diseases

Mechanistic Context

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a master regulatory kinase whose overexpression is heavily implicated in the pathogenesis of Alzheimer's Disease (AD) and Down Syndrome (DS)[5]. DYRK1A hyperphosphorylates the microtubule-associated protein tau at specific residues (Ser396 and Ser404), driving the formation of neurotoxic neurofibrillary tangles[5].

By utilizing 5-bromo-2-methyl-pyridin-4-ylamine, researchers have successfully synthesized PST-157 , a highly potent and selective benzothiazole-derived DYRK1A inhibitor capable of halting tau pathology[4][6].

DYRK1A_Pathway A DYRK1A Overexpression (Down Syndrome / AD) B Tau Protein A->B Phosphorylates C Hyperphosphorylated Tau (Ser396, Ser404) B->C Aggregation D Neurofibrillary Tangles (Neuronal Death) C->D Pathology E PST-157 (DYRK1A Inhibitor) E->A Inhibits

Fig 1: DYRK1A signaling pathway and tau hyperphosphorylation inhibition by PST-157.

Self-Validating Experimental Protocol: Synthesis of PST-157

The transformation of 5-bromo-2-methyl-pyridin-4-ylamine into the DYRK1A inhibitor PST-157 requires a rigorous two-step synthetic workflow[4]. The following protocol details the methodology and the causality behind the reaction design.

Synthesis_Workflow N1 5-Bromo-2-methyl- pyridin-4-ylamine HCl N2 Acetylation (Acetyl Chloride, DIPEA) N1->N2 N3 N-(5-bromo-2-methylpyridin- 4-yl)acetamide N2->N3 N4 Cross-Coupling (Pd(OAc)2, Xantphos) N3->N4 N5 PST-157 (DYRK1A Inhibitor) N4->N5

Fig 2: Two-step synthetic workflow for DYRK1A inhibitor PST-157.

Step 1: N-Acetylation of the 4-Amino Group

Objective: Protect the primary amine to prevent unwanted side reactions during subsequent metal catalysis, while forming the acetamide pharmacophore required for target binding.

  • Preparation: Dissolve 5-bromo-2-methylpyridin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction mixture strictly to 0°C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

    • Causality: DIPEA is explicitly chosen over triethylamine. Its bulky isopropyl groups render it non-nucleophilic, ensuring it acts solely as an HCl scavenger without competing with the substrate for the acetyl chloride[4].

  • Acylation: Slowly add acetyl chloride (1.1 eq) while maintaining the temperature at 0°C.

    • Causality: The 0°C initialization is critical to prevent thermodynamic over-acylation (di-acetylation) of the amine.

  • Isolation: Stir for 18 hours, warming to room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography (20% EtOAc/hexane) to yield N-(5-bromo-2-methylpyridin-4-yl)acetamide.

Step 2: Cooperative Pd/Cu-Catalyzed C-H Arylation

Objective: Couple the bromopyridine intermediate with 5-Methoxybenzo[d]thiazole to form the final PST-157 scaffold.

  • Preparation: In a Schlenk flask, dissolve 5-Methoxybenzo[d]thiazole (1.0 eq) in anhydrous toluene. Add Cs2CO3 (3.0 eq) and the intermediate from Step 1 (1.4 eq).

  • Catalyst Loading: Introduce Cu(I)Br (0.4 eq), Pd(OAc)2 (0.12 eq), and Xantphos (0.2 eq).

    • Causality: This is a highly specialized cooperative catalysis system. Cu(I)Br acts as a π-acidic co-catalyst that facilitates direct C-H activation at the C2 position of the benzothiazole. Pd(OAc)2, ligated by the wide-bite-angle bidentate ligand Xantphos, undergoes oxidative addition into the sterically hindered 5-bromo-2-methylpyridine bond. Transmetallation from Cu to Pd followed by reductive elimination yields the C-C coupled product[4].

  • Reaction: Degas and backfill with inert gas three times. Heat to 110°C for 48 hours.

  • Purification: Cool, dilute with water, extract with EtOAc, and purify via flash chromatography (42% EtOAc/hexane) to isolate pure PST-157[4].

Quantitative Data: Kinase Selectivity Profiling

A major challenge in kinase inhibitor development is achieving selectivity to avoid off-target toxicity. Derivatives synthesized from the 5-bromo-2-methyl-pyridin-4-ylamine scaffold demonstrate exceptional selectivity profiles, as validated by broad-panel kinase screening[3].

Kinase TargetInhibition at 1 µM (%)Biological Implication
DYRK1A > 90%Primary target; prevents tau hyperphosphorylation[3]
DYRK1B > 85%Secondary target; implications in metabolic syndrome[3]
MKK1 0%High selectivity; avoids off-target MAPK toxicity[3]
NEK6 0%High selectivity; avoids off-target cell cycle toxicity[3]

Application II: Pyrazolopyrimidine JAK Inhibitors

Mechanistic Context

Beyond neurodegeneration, this scaffold is heavily utilized in immunology and oncology for the synthesis of Janus Kinase (JAK) inhibitors[2]. The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Dysregulation of this pathway is a hallmark of autoimmune disorders (e.g., Rheumatoid Arthritis) and myeloproliferative neoplasms[7].

By utilizing the 5-bromo and 4-amino functional groups, chemists can construct fused pyrazolo[1,5-a]pyrimidine systems. The 2-methyl group of the original scaffold fits perfectly into the JAK ATP-binding pocket, providing ATP-competitive inhibition that blocks the cross-phosphorylation of JAK and the subsequent nuclear translocation of STAT proteins[2].

JAK_STAT_Pathway Cytokine Cytokine Binding (e.g., IL-6, IFN) JAK JAK Activation (Cross-phosphorylation) Cytokine->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor Pyrazolopyrimidine JAK Inhibitor Inhibitor->JAK ATP Competitive Inhibition

Fig 3: JAK/STAT signaling cascade and therapeutic intervention via JAK inhibitors.

Conclusion

5-Bromo-2-methyl-pyridin-4-ylamine HCl is far more than a simple building block; it is a strategically designed pharmacophoric core. Its unique combination of a hinge-binding amine, a metabolically protective methyl group, and a synthetically versatile bromine atom allows for the rapid generation of highly selective, potent kinase inhibitors. Whether deployed in the fight against Alzheimer's disease via DYRK1A inhibition or targeting autoimmune diseases via the JAK/STAT pathway, this scaffold remains a cornerstone of modern rational drug design.

References

  • GuideChem. "5-BroMo-2-Methyl-pyridin-4-ylaMine hydrochloride 1820684-03-4". GuideChem Chemical Dictionary.

  • US Patent 10,927,106 B2. "Benzothiazole derivatives as DYRK1 inhibitors". Google Patents.

  • WO2018069468A1. "Benzothiazole derivatives as dyrk1 inhibitors". Google Patents.

  • US Patent 8,999,998 B2. "Pyrazolopyrimidine JAK inhibitor compounds and methods". Google Patents.

Sources

Foundational

5-Bromo-2-methyl-pyridin-4-ylamine HCl as a building block in organic synthesis

An In-depth Technical Guide to 5-Bromo-2-methyl-pyridin-4-ylamine HCl: A Strategic Building Block in Modern Organic Synthesis Introduction: The Central Role of Pyridine Scaffolds in Synthesis The pyridine ring is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-methyl-pyridin-4-ylamine HCl: A Strategic Building Block in Modern Organic Synthesis

Introduction: The Central Role of Pyridine Scaffolds in Synthesis

The pyridine ring is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous approved pharmaceutical agents and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. Within the vast landscape of pyridine-based intermediates, 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (HCl) has emerged as a particularly versatile and strategic building block.

This guide provides an in-depth analysis of 5-Bromo-2-methyl-pyridin-4-ylamine HCl for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, dissect the strategic advantages conferred by its specific substitution pattern, and provide detailed, field-proven protocols for its application in key synthetic transformations. The focus will be on not just the "how" but the "why"—elucidating the chemical principles that make this compound an indispensable tool in the modern synthetic chemist's arsenal.

Physicochemical and Handling Properties

The hydrochloride salt form of 5-Bromo-2-methyl-pyridin-4-ylamine offers significant advantages in a laboratory setting. It enhances the compound's stability, improves its shelf-life, and as a crystalline solid, facilitates accurate weighing and handling compared to its free base, which may be less stable.

PropertyValueReference
CAS Number 1820684-03-4[3]
Molecular Formula C₆H₈BrClN₂[3]
Molecular Weight 223.50 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 116.0-117.0 °C (for free base)[4]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; limited solubility in water.
Storage Conditions Store at 4°C, protected from light in a tightly sealed container.[4]

The Strategic Trifecta: Unpacking the Synthetic Versatility

The power of 5-Bromo-2-methyl-pyridin-4-ylamine HCl as a building block lies in the unique interplay of its three key substituents, each offering a distinct handle for molecular elaboration.

  • The Bromine Atom (C5-Position): This is the primary reactive center for a host of palladium-catalyzed cross-coupling reactions. Its position on the pyridine ring allows for the strategic introduction of diverse carbon and nitrogen-based functionalities, enabling the construction of complex molecular architectures.[2][5] This is the key to library synthesis and structure-activity relationship (SAR) studies.

  • The Amino Group (C4-Position): The 4-amino group is a critical pharmacophoric feature. It frequently acts as a hydrogen bond donor, anchoring the molecule to target proteins, most notably in the hinge region of kinase enzymes.[5] This group can also be further functionalized or serve to modulate the electronic properties of the pyridine ring.

  • The Methyl Group (C2-Position): Far from being a passive substituent, the 2-methyl group exerts significant influence. It can provide beneficial steric hindrance, contribute to hydrophobic interactions within a binding pocket, and fine-tune the overall conformation and metabolic stability of the final compound.[5]

This combination makes the molecule an ideal starting point for synthesizing libraries of compounds, particularly for targets like protein kinases, which are central to many disease pathways.[1][5]

cluster_0 Strategic Features of 5-Bromo-2-methyl-pyridin-4-ylamine cluster_1 Key Synthetic Applications A Bromine (C5) Reactive Handle X Suzuki Coupling (C-C Bonds) A->X Y Buchwald-Hartwig Amination (C-N Bonds) A->Y Z Sonogashira Coupling (C-C Bonds, Alkyne) A->Z B Amino Group (C4) Pharmacophore / H-Bond Donor Drug-Target Interaction Drug-Target Interaction B->Drug-Target Interaction C Methyl Group (C2) Steric & Hydrophobic Tuning Binding Affinity & Selectivity Binding Affinity & Selectivity C->Binding Affinity & Selectivity D Pyridine Core Privileged Scaffold Kinase Inhibitors Kinase Inhibitors D->Kinase Inhibitors

Logical relationship between structural features and synthetic utility.

Core Synthetic Methodologies: Protocols and Mechanistic Insights

The true utility of 5-Bromo-2-methyl-pyridin-4-ylamine HCl is realized through its application in robust and versatile cross-coupling reactions. Below are detailed protocols for three cornerstone transformations.

A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in kinase inhibitors.[5][6][7]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, air-stable Pd(0) source that is effective for a wide range of substrates.[5][6]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid without promoting unwanted side reactions.[6][7]

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic starting materials and catalyst, while water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[6][7]

  • Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methyl-pyridin-4-ylamine HCl (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).

  • Catalyst Addition: Under a positive flow of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-18 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous phase twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[6][8]

G start 1. Setup Under Inert Atmosphere (Flask, Reagents, Base) catalyst 2. Add Pd(PPh₃)₄ Catalyst start->catalyst solvent 3. Add Dioxane/Water Solvent catalyst->solvent degas 4. Degas Mixture solvent->degas react 5. Heat at 90-95°C for 12-18h (Monitor by TLC/LC-MS) degas->react workup 6. Cool & Perform Aqueous Work-up react->workup purify 7. Purify by Column Chromatography workup->purify end Pure 5-Aryl-2-methyl-pyridin-4-ylamine purify->end G start 1. Setup Under Inert Atmosphere (Reagents, Base, Pd₂(dba)₃, Ligand) solvent 2. Add Anhydrous Toluene start->solvent react 3. Heat at 110°C for 8-24h (Monitor by TLC/LC-MS) solvent->react workup 4. Cool & Filter Through Celite react->workup purify 5. Purify by Column Chromatography workup->purify end Pure N-Substituted Product purify->end G start 1. Setup Under Inert Atmosphere (Reagents, Pd Catalyst, CuI) solvent 2. Add Amine Base/Solvent & Alkyne start->solvent react 3. Stir at RT-60°C for 6-12h (Monitor by TLC/LC-MS) solvent->react workup 4. Concentrate & Filter Salts react->workup purify 5. Purify by Column Chromatography workup->purify end Pure Alkynyl-Substituted Product purify->end cluster_0 General Kinase Inhibitor Synthesis cluster_1 Interaction with Kinase Active Site start 5-Bromo-2-methyl- pyridin-4-ylamine HCl suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd(PPh₃)₄, Base product 5-Aryl-2-methyl- pyridin-4-ylamine Scaffold suzuki->product target Kinase Inhibitor product->target Further Derivatization hinge Kinase Hinge Region pocket Hydrophobic Pocket aminopyridine Aminopyridine Core aminopyridine->hinge H-Bonds aryl Substituted Aryl Group (R) aryl->pocket Hydrophobic Interactions

Sources

Exploratory

spectroscopic data (NMR, IR, MS) for 5-Bromo-2-methyl-pyridin-4-ylamine HCl

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methyl-pyridin-4-ylamine HCl Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methyl-pyridin-4-ylamine HCl

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (C₆H₈BrClN₂), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. By referencing data from structurally analogous compounds and foundational spectroscopic theory, this guide serves as an authoritative resource for the identification, structural verification, and quality control of this molecule. Detailed representative experimental protocols are also provided to assist researchers in acquiring high-quality data.

Introduction and Molecular Structure

5-Bromo-2-methyl-pyridin-4-ylamine is a heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of multiple functional groups—a primary amine, a bromine atom, and a methyl group—on the pyridine core creates a unique electronic environment that is reflected in its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is therefore critical for confirming its identity and purity. The hydrochloride salt form influences the spectral properties, particularly in IR and NMR spectroscopy, by protonating the basic nitrogen centers.

The structure and atom numbering scheme for 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride are presented below. This numbering is used throughout the guide for spectral assignments.

Caption: Molecular structure of 5-Bromo-2-methyl-pyridin-4-ylamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis is performed in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the hydrochloride salt and has exchangeable protons that can be distinguished from the analyte's signals.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals in the aromatic region and one in the aliphatic region, in addition to broad signals for the amine and pyridinium protons. The electron-donating amino group and methyl group, along with the electron-withdrawing bromo group and the effect of protonation on the pyridine ring, all influence the chemical shifts.

  • H-3 and H-6 Protons: The pyridine ring is expected to have two aromatic protons. The proton at the C-3 position is adjacent to the methyl-bearing C-2 and the amine-bearing C-4. The proton at C-6 is adjacent to the ring nitrogen and the bromo-substituted C-5. These differing environments will lead to distinct singlets, as they lack adjacent protons for splitting.

  • Methyl Protons (C-2): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

  • Amine/Ammonium Protons (C-4 NH₂ and Pyridinium NH⁺): Due to the HCl salt form and the presence of an acidic solvent, the amine protons and the proton on the ring nitrogen are expected to be broad and may exchange with residual water in the solvent. Their chemical shifts can be highly variable.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration
H-6 ~8.2 - 8.5 Singlet (s) 1H
H-3 ~6.5 - 6.8 Singlet (s) 1H
C2-CH₃ ~2.4 - 2.6 Singlet (s) 3H

| NH₂, NH⁺ | Variable (Broad) | Broad singlet (br s) | 3H |

Causality: The predicted downfield shift for H-6 is due to its proximity to the electronegative, protonated ring nitrogen. Conversely, H-3 is shielded by the electron-donating effects of the adjacent amino (NH₂) and methyl groups, resulting in a more upfield chemical shift.[1][2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts are influenced by the attached substituents.

  • C-2, C-4, C-5: These carbons are directly attached to heteroatoms or substituents (N, N, Br) and will have their chemical shifts significantly affected. The carbon bearing the bromine (C-5) is expected to be relatively deshielded, but less so than if it were a more electronegative halogen.

  • C-3, C-6: These carbons are influenced by their neighbors. C-6 will be downfield due to its proximity to the ring nitrogen.

  • Methyl Carbon: The methyl carbon will appear at the most upfield position, typical for sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ) ppm
C-2 ~155 - 160
C-4 ~150 - 155
C-6 ~145 - 150
C-3 ~110 - 115
C-5 ~105 - 110

| C2-CH₃ | ~18 - 22 |

Causality: The assignments are based on established chemical shift predictions and spectral data for similar substituted pyridine derivatives.[3][4][5] Carbons attached to nitrogen (C-2, C-4, C-6) are significantly deshielded and appear downfield. The C-Br bond (at C-5) also causes a downfield shift, while the C-3 carbon is comparatively shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Bromo-2-methyl-pyridin-4-ylamine HCl, the key vibrational modes will be associated with the N-H bonds of the amine and pyridinium ion, C-N bonds, and the substituted aromatic ring.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Description
3400 - 3200 N-H Stretch Asymmetric and symmetric stretching of the primary amine (-NH₂). These may be broad due to hydrogen bonding.[6][7]
3200 - 2800 N⁺-H Stretch Broad, strong absorption from the protonated ring nitrogen (pyridinium ion).
1650 - 1580 N-H Bend Scissoring vibration of the primary amine.[6][8]
1600 - 1450 C=C and C=N Stretch Aromatic ring stretching vibrations. Multiple bands are expected in this region.
1335 - 1250 C-N Stretch Aromatic amine C-N stretching.[6]

| Below 800 | C-Br Stretch | Carbon-bromine bond stretching vibration. |

Causality: As a primary aromatic amine, two N-H stretching bands are expected.[6][8] The formation of the hydrochloride salt results in a broad and strong N⁺-H stretching band, which can sometimes obscure other signals in that region. The solvent can also influence the exact position and shape of N-H stretching frequencies.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique that leads to predictable fragmentation.

Molecular Ion Peak

A key feature of the mass spectrum will be the isotopic pattern of the molecular ion (M⁺˙). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This will result in two molecular ion peaks, [M]⁺˙ and [M+2]⁺˙, of almost equal intensity.[10][11] The molecular weight of the free base (C₆H₇BrN₂) is approximately 188.0 g/mol (for ⁷⁹Br) and 190.0 g/mol (for ⁸¹Br). The HCl is not typically observed in EI-MS as it is lost upon volatilization.

Fragmentation Pathway

The fragmentation of halogenated compounds is often initiated by the cleavage of the carbon-halogen bond.[10][11] For 5-Bromo-2-methyl-pyridin-4-ylamine, common fragmentation pathways would include the loss of a bromine radical, followed by other characteristic losses.

Fig. 2: Proposed MS Fragmentation Pathway M [M]+• m/z ≈ 188/190 M_minus_Br [M - Br]+• m/z = 109 M->M_minus_Br - •Br M_minus_CH3 [M - CH3]+• m/z ≈ 173/175 M->M_minus_CH3 - •CH3 M_minus_Br_minus_HCN [M - Br - HCN]+ m/z = 82 M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_CH3_minus_Br [M - CH3 - Br]+ m/z = 94 M_minus_CH3->M_minus_CH3_minus_Br - •Br

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methyl-pyridin-4-ylamine HCl

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has profound implications in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of organic molecules, including biaryl and heteroaryl structures that are prevalent in many therapeutic agents.[3][4] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride with various arylboronic acids.

The pyridine scaffold is a privileged motif in medicinal chemistry, and the introduction of aryl substituents can lead to compounds with significant biological activity.[5] The specific substrate, 5-Bromo-2-methyl-pyridin-4-ylamine, presents a unique set of considerations due to the electronic nature of the pyridine ring and the presence of both an amine and a methyl group. Furthermore, its formulation as a hydrochloride salt necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base. This document will provide a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and a guide to troubleshooting potential issues.

Reaction Scheme

The general scheme for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-pyridin-4-ylamine HCl with an arylboronic acid is depicted below. The reaction involves a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system to yield the corresponding 5-aryl-2-methyl-pyridin-4-ylamine.

G react1 5-Bromo-2-methyl-pyridin-4-ylamine HCl product 5-Aryl-2-methyl-pyridin-4-ylamine react1->product Pd Catalyst, Base, Solvent react2 Arylboronic Acid (Ar-B(OH)2) react2->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-2-methyl-pyridin-4-ylamine, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X Ln OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

ReagentPuritySupplierNotes
5-Bromo-2-methyl-pyridin-4-ylamine HCl≥97%VariousStarting material.
Arylboronic Acid≥98%VariousCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)≥99%VariousPd(0) catalyst source.[8] Can be sensitive to air and should be handled under an inert atmosphere.
Potassium Phosphate (K₃PO₄)≥98%VariousBase. Anhydrous is preferred.
1,4-DioxaneAnhydrous, ≥99.8%VariousSolvent. Should be degassed prior to use.
WaterDeionizedIn-houseCo-solvent. Should be degassed prior to use.
Ethyl AcetateReagent GradeVariousFor work-up and extraction.
BrineSaturated solutionIn-houseFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent.
Celite®---VariousFiltration aid.
Argon or NitrogenHigh PurityGas SupplierFor maintaining an inert atmosphere.

Equipment

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Magnetic stirrer with a heating mantle

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Schlenk line for inert atmosphere techniques

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash column chromatography system

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • LC-MS for reaction monitoring and product analysis

Detailed Step-by-Step Protocol

This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar aminopyridine substrates.[2][8][9]

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-methyl-pyridin-4-ylamine HCl (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄, 3.0 equivalents).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. A significant excess of the base is crucial to neutralize the HCl salt of the starting material and to facilitate the transmetalation step.[9] Potassium phosphate is a commonly used base for Suzuki couplings involving heteroaromatic substrates.

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a thoroughly inert atmosphere.

    • Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of side products.[10]

Reagent Addition:

  • Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

    • Rationale: A catalyst loading of 5 mol % is a good starting point for this type of transformation. For particularly challenging couplings, the catalyst loading may be increased.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. For a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water.

    • Rationale: A mixture of an organic solvent and water is often beneficial for Suzuki couplings as it can help to dissolve both the organic and inorganic reagents.[2] Degassing the solvents is essential to remove dissolved oxygen.

Reaction Execution:

  • Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

    • Rationale: Heating is typically required to drive the Suzuki coupling to completion.[11] Vigorous stirring is important, especially in a biphasic system, to ensure efficient mixing of the reactants.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

    • Rationale: Regular monitoring of the reaction allows for the determination of the optimal reaction time and can help to identify any potential issues.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methyl-pyridin-4-ylamine product.

Experimental_Workflow Start Start Setup Reaction Setup: - Add solids to Schlenk flask - Evacuate and backfill with inert gas Start->Setup Reagents Reagent Addition: - Add catalyst - Add degassed solvents Setup->Reagents Reaction Reaction: - Heat to 90-100 °C - Stir vigorously - Monitor by TLC/LC-MS Reagents->Reaction Workup Work-up: - Cool to room temperature - Dilute and filter - Extraction and washing Reaction->Workup Purification Purification: - Dry and concentrate - Flash column chromatography Workup->Purification End End Product Purification->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and proper inert atmosphere technique.[10]- Screen other bases such as K₂CO₃ or Cs₂CO₃.- Increase the reaction temperature cautiously.
Formation of homocoupled product - Presence of oxygen- Decomposition of boronic acid- Improve degassing procedure.[10]- Use the boronic acid as the limiting reagent or add it portion-wise.- Consider using a boronic ester which can be more stable.[6]
Decomposition of starting material - Reaction temperature too high- Unstable boronic acid- Lower the reaction temperature and extend the reaction time.- Use a milder base.- Use a more stable boronic acid derivative.
Difficulty in purification - Co-elution of product and by-products- Optimize the eluent system for column chromatography.[12]- Consider recrystallization of the product.- If the product is basic, an acid wash during work-up may remove some impurities.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-methyl-pyridin-4-ylamine HCl provides a versatile and efficient route to a range of 5-aryl-2-methyl-pyridin-4-ylamine derivatives. These compounds represent a valuable scaffold for the development of novel therapeutic agents. The protocol detailed in this application note, along with the accompanying scientific rationale and troubleshooting guide, offers a robust starting point for researchers in the field of medicinal chemistry and drug discovery. Careful attention to the reaction parameters, particularly the inert atmosphere and the choice of base, is critical for achieving high yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • UdG. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • PMC. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Reddit. Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry. [Link]

Sources

Application

using 5-Bromo-2-methyl-pyridin-4-ylamine HCl in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 5-Bromo-2-methyl-pyridin-4-ylamine HCl in Kinase Inhibitor Synthesis Executive Summary This guide details the synthetic utility of 5-Bromo-2-methyl-pyridin-4-ylamine HCl (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Bromo-2-methyl-pyridin-4-ylamine HCl in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 5-Bromo-2-methyl-pyridin-4-ylamine HCl (CAS: 1005509-36-5, free base analogs) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. This intermediate offers a unique trifunctional core: the pyridine nitrogen (N1) and C4-amine serve as a critical hinge-binding motif mimicking adenine, while the C5-bromine provides a reactive handle for orthogonal functionalization via Palladium-catalyzed cross-coupling. This note provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically addressing the handling of the hydrochloride salt form to prevent catalyst poisoning and ensure reproducibility.

Scientific Rationale: The "Hinge-Binder" Concept

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N- and C-terminal lobes. Successful Type I and Type II inhibitors often anchor to this region via hydrogen bonds.

  • Pharmacophore Alignment:

    • N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the kinase hinge (e.g., Met318 in c-Src).

    • 4-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl oxygen (e.g., Glu317 in c-Src).

    • 2-Methyl Group: Occupies the hydrophobic "sugar pocket" or solvent-front region, often improving cellular permeability and metabolic stability compared to the des-methyl analog.

    • 5-Bromo Handle: Directed towards the "gatekeeper" residue or the hydrophobic back-pocket, allowing the introduction of selectivity-determining moieties (aryl/heteroaryl groups).

HingeBinding cluster_Kinase Kinase ATP Pocket cluster_Scaffold 5-Bromo-2-methyl-pyridin-4-ylamine Core Backbone_NH Backbone NH (H-Bond Donor) N1 Pyridine N1 Backbone_NH->N1 H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue NH2 4-Amino Group NH2->Backbone_CO H-Bond Br 5-Bromo Handle Br->Gatekeeper Vector for Modification caption Figure 1: Pharmacophore mapping of the aminopyridine scaffold to the kinase hinge region.

Technical Profile & Handling

PropertySpecification
Chemical Name 5-Bromo-2-methyl-pyridin-4-ylamine Hydrochloride
Structure Pyridine ring substituted at 2 (Me), 4 (NH₂), 5 (Br)
Molecular Weight ~223.5 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol.[1] Sparingly soluble in DCM.
Storage Hygroscopic. Store at -20°C under inert atmosphere.

Critical Handling Note (The "Salt Effect"): The starting material is supplied as an HCl salt . In Palladium-catalyzed cross-couplings, the acidic proton can protonate the basic ligands (e.g., phosphines like XPhos or PPh3) or the amine base, stalling the catalytic cycle.

  • Recommendation: You must neutralize the salt in situ by adding an extra equivalent of base (e.g., if the protocol calls for 2.0 eq of K₂CO₃, use 3.0 eq) or perform a "free-basing" workup prior to the reaction (partition between EtOAc and sat. NaHCO₃, dry, and concentrate).

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Application: Extending the scaffold into the hydrophobic back-pocket to increase potency and selectivity (e.g., p38 MAPK, ALK inhibitors).

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C5-Br bond.

  • Transmetallation: The aryl boronic acid transfers its organic group to the Pd center.

  • Reductive Elimination: Formation of the C5-Aryl bond.

Detailed Procedure:

  • Preparation:

    • Substrate: 5-Bromo-2-methyl-pyridin-4-ylamine HCl (1.0 eq, 1.0 mmol, 223 mg).

    • Boronic Acid: Aryl-B(OH)₂ or Pinacol Ester (1.2 – 1.5 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(PPh₃)₄ (5 mol%).

    • Base: K₂CO₃ (3.5 eq) — Note: Extra base accounts for HCl salt.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, 10 mL total).

  • Execution:

    • Charge a microwave vial or round-bottom flask with the Pyridine-HCl salt, Boronic acid, and Base.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add the degassed solvent mixture.[2]

    • Add the Pd catalyst under a positive stream of Nitrogen.

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave (Alternative): 110°C for 30–60 minutes.

  • Workup:

    • Cool to room temperature.[2][3][4] Dilute with EtOAc (30 mL) and Water (10 mL).

    • Filter through a Celite pad to remove Pd black.[2]

    • Separate layers; extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (DCM:MeOH gradient, typically 0–10% MeOH).

Expected Outcome: Yields typically range from 60–85% . The 4-amino group usually does not require protection during Suzuki coupling under these mild alkaline conditions.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Introducing solubilizing groups (e.g., piperazines, morpholines) or creating fused bicyclic systems via subsequent cyclization.

Detailed Procedure:

  • Preparation:

    • Substrate: 5-Bromo-2-methyl-pyridin-4-ylamine HCl (1.0 eq).

    • Amine Partner: Primary or Secondary Amine (1.2 eq).

    • Catalyst: Pd₂dba₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%).

    • Ligand: Xantphos (5 mol%) or BINAP (7.5 mol%).

    • Base: Cs₂CO₃ (3.5 eq) or NaOtBu (3.5 eq). Note: Cs₂CO₃ is milder and preferred if functional group tolerance is a concern.

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Execution:

    • Free-Basing Step (Highly Recommended): Dissolve the HCl salt in minimal water, neutralize with sat. NaHCO₃, extract into EtOAc, dry, and concentrate to obtain the free base. This prevents interference with the sensitive Pd-Ligand complex.

    • Combine free-based pyridine, amine, base, and ligand in a sealed tube.[4]

    • Add solvent and degas (sparge with Argon for 10 min).

    • Add Pd precursor.[2][4][5][6]

    • Heat to 100–110°C for 16–24 hours.

  • Workup:

    • Dilute with EtOAc, filter through Celite.

    • Wash with water/brine.[3]

    • Purify via reverse-phase HPLC or silica chromatography (often requires ammoniated eluents due to polarity).

Strategic Workflow Visualization

SynthesisWorkflow Start Start: 5-Bromo-2-methyl-pyridin-4-ylamine HCl Decision Target Interaction? Start->Decision RouteA Route A: Hydrophobic Back-Pocket (Suzuki Coupling) Decision->RouteA Aryl Extension RouteB Route B: Solvent Front/Solubility (Buchwald Amination) Decision->RouteB Amine Extension ReactionA Reaction: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C RouteA->ReactionA ReactionB Reaction: HN-R2, Pd2dba3/Xantphos Cs2CO3, Toluene, 110°C RouteB->ReactionB ProductA Product A: 5-Aryl-2-methyl-pyridin-4-amine (Potent Kinase Inhibitor Core) ReactionA->ProductA ProductB Product B: 4,5-Diamino-2-methyl-pyridine deriv. (Precursor for Fused Rings) ReactionB->ProductB caption Figure 2: Divergent synthetic pathways from the bromopyridine scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (SM Recovery) Catalyst poisoning by HCl salt.Crucial: Ensure 3.0–3.5 eq of base is used, or free-base the starting material before adding catalyst.
Low Conversion (Suzuki) Protodeboronation of boronic acid.Switch base to K₃PO₄; lower temp to 80°C; add surfactant (TPGS-750M) for micellar conditions.
Pd Black Precipitation Ligand oxidation or instability.Freshly degas solvents; increase ligand:Pd ratio to 2:1; switch to Pd(dppf)Cl₂ which is robust.
Regioselectivity Issues N/A for this scaffold.The C4-amine is unreactive under standard Suzuki conditions; C5-Br is the only oxidative addition site.

References

  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[2][6][7] (2025).[2][3] Retrieved from

  • Munikrishnappa, C. S., et al. "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors."[8] Arabian Journal of Chemistry, 14(4), 103054 (2021).[8]

  • Cayman Chemical. SB-505124 (hydrochloride) Product Information.[9] (TGF-beta/ALK5 Inhibitor Data).

  • Bouillon, A., et al. "Synthesis of novel halopyridinylboronic acids and esters."[10] Tetrahedron, 58(14), 2885-2890 (2002).[10] (Describes reactivity of halopyridines).

  • Organic Chemistry Portal. Buchwald-Hartwig Amination Protocols.

Sources

Method

N-Acetylation of 5-Bromo-2-methyl-pyridin-4-ylamine HCl: An Application Note and Detailed Protocol

Abstract This application note provides a comprehensive and technically detailed guide for the N-acetylation of 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride. N-acetylation is a fundamental and widely utilized transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the N-acetylation of 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride. N-acetylation is a fundamental and widely utilized transformation in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry.[1] This modification can significantly influence a molecule's physicochemical properties, such as solubility, stability, and bioavailability. The following protocol has been meticulously developed to ensure a high-yielding, efficient, and reproducible synthesis of N-(5-bromo-2-methylpyridin-4-yl)acetamide, a valuable intermediate for further chemical elaboration. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction

The pyridine scaffold is a privileged heterocycle in drug discovery, with numerous approved therapeutics containing this motif. The functionalization of the pyridine ring allows for the fine-tuning of a compound's biological activity. N-acetylation of aminopyridines is a common strategy to introduce an acetamide group, which can serve as a key building block for more complex molecules or as a final modification to modulate a compound's properties.[1][2]

The starting material, 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride, presents a unique case due to the presence of the hydrochloride salt. This necessitates a basic environment to free the amine for nucleophilic attack on the acetylating agent. This protocol employs pyridine not only as a solvent but also as a base to neutralize the HCl and to catalyze the reaction.[3] Acetic anhydride is used as the acetylating agent, a common and effective choice for this type of transformation.[1][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.[1]

Reaction Scheme

Reaction_Scheme reactant1 5-Bromo-2-methyl-pyridin-4-ylamine HCl arrow reactant1->arrow reactant2 Acetic Anhydride reactant2->arrow catalyst Pyridine (Solvent/Base) catalyst->arrow product N-(5-bromo-2-methylpyridin-4-yl)acetamide byproduct Acetic Acid + Pyridinium Chloride plus1 + arrow->product arrow->byproduct

Caption: General reaction scheme for the N-acetylation.

Quantitative Data Summary

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
5-Bromo-2-methyl-pyridin-4-ylamine HCl224.5110.01.02.25 g
Acetic Anhydride102.0950.05.05.10 mL
Pyridine79.10--20 mL

Detailed Experimental Protocol

Materials and Equipment
  • 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (CAS No. can be found from suppliers)

  • Acetic Anhydride (CAS No. 108-24-7)[5]

  • Pyridine (anhydrous) (CAS No. 110-86-1)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

Safety Precautions
  • Acetic anhydride is corrosive, flammable, and a lachrymator. It reacts violently with water.[5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[7][8]

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.[9]

  • The reaction is exothermic. Proper temperature control is crucial.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (2.25 g, 10.0 mmol).

    • Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved. The pyridine acts as a solvent and a base to neutralize the HCl salt.

  • Addition of Acetylating Agent:

    • While stirring, slowly add acetic anhydride (5.10 mL, 50.0 mmol, 5.0 equiv.) to the solution dropwise at room temperature. An exothermic reaction may be observed. If the temperature increases significantly, cool the flask in an ice-water bath.

  • Reaction Monitoring:

    • After the addition is complete, heat the reaction mixture to 70-80 °C using a heating mantle or oil bath.[7]

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 50 mL) to quench the excess acetic anhydride.

    • Transfer the aqueous mixture to a 100 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 30 mL).[1]

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acetic acid and pyridine.[10]

    • Wash the organic layer with brine (1 x 30 mL).[1]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure N-(5-bromo-2-methylpyridin-4-yl)acetamide.[1][11] Alternatively, column chromatography on silica gel can be employed if necessary.[3]

Characterization of the Product

The structure of the synthesized N-(5-bromo-2-methylpyridin-4-yl)acetamide can be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the N-H proton of the amide.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1690 cm⁻¹, and a band for the N-H stretching vibration around 3375 cm⁻¹.[12][13]

  • Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming the successful acetylation.

Experimental Workflow Diagram

Experimental_Workflow start Start: 5-Bromo-2-methyl-pyridin-4-ylamine HCl dissolve Dissolve in Pyridine start->dissolve add_ac2o Add Acetic Anhydride (dropwise) dissolve->add_ac2o heat Heat to 70-80°C add_ac2o->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench with Ice Water cool->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/Chromatography) evaporate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete neutralization of HCl salt.Ensure sufficient pyridine is used and the starting material is fully dissolved before adding acetic anhydride.
Inactive acetic anhydride (hydrolyzed).Use fresh, anhydrous acetic anhydride.
Insufficient heating or reaction time.Ensure the reaction temperature is maintained and monitor by TLC until completion.
Formation of diacetylated byproduct Excessively harsh reaction conditions.Reduce the reaction temperature or the amount of acetic anhydride.[7]
Product is an oil and does not crystallize Presence of impurities.Purify the crude product using column chromatography.
Incorrect recrystallization solvent.Experiment with different solvent systems for recrystallization.

Conclusion

This application note provides a robust and reliable protocol for the N-acetylation of 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize N-(5-bromo-2-methylpyridin-4-yl)acetamide in high yield and purity. The causality behind each experimental choice has been explained to provide a deeper understanding of the process. This protocol serves as a valuable resource for scientists engaged in the synthesis of novel pyridine-based compounds for drug discovery and development.

References

  • Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. RSC Advances, 11(34), 20839-20847. Retrieved from [Link]

  • ConnectSci. (n.d.). Mechanisms for the Acetylation of Aminopyridines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Acetic Anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • CPAChem. (2025, February 21). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

  • Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Retrieved from [Link]

  • Latif, U., et al. (2016). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Tropical Journal of Pharmaceutical Research, 15(10), 2209-2217. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved from [Link]

  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 5-Bromo-2-methylpyridin-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cross-coupling methodologies, mechanistic causality, and validated protocols for kinase inhibitor and TEAD binder synthesis. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cross-coupling methodologies, mechanistic causality, and validated protocols for kinase inhibitor and TEAD binder synthesis.

Introduction and Strategic Rationale

The functionalization of halogenated aminopyridines is a cornerstone of modern medicinal chemistry. 5-Bromo-2-methylpyridin-4-amine (and its hydrochloride salt) is a highly versatile building block frequently utilized in the synthesis of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors [1], JAK inhibitors, and YAP/TAZ-TEAD protein-protein interaction inhibitors [2].

The structural topology of this molecule presents unique synthetic opportunities and challenges. The 5-bromo position is electronically primed for palladium-catalyzed oxidative addition. However, the adjacent free primary amine at the 4-position can act as a competitive Lewis base, potentially coordinating to the palladium center and poisoning the catalyst, or participating in undesired Buchwald-Hartwig auto-aminations.

As a Senior Application Scientist, my approach to utilizing this substrate relies on understanding these competing pathways. Depending on the catalytic cycle's demands, the free amine can either be tolerated (as in rapid, robust cyanations) or must be transiently protected (as in complex, co-catalyzed C-H arylations).

Physicochemical Profile
PropertyValue
Chemical Name 5-Bromo-2-methylpyridin-4-amine
CAS Number 10460-50-1 (Free base) [3]
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
SMILES CC1=CC(N)=C(Br)C=N1
Appearance Solid (Orange/Brown depending on purity)

Experimental Workflows and Mechanistic Causality

The following workflows detail two distinct palladium-catalyzed approaches for this substrate: a direct cyanation utilizing the free amine, and a Pd/Cu co-catalyzed C-H arylation requiring prior acetylation.

Workflow Start 5-Bromo-2-methylpyridin- 4-amine Path1 Direct Cyanation (Pd(PPh3)4, Zn(CN)2) Start->Path1 Path2 Amine Acetylation (Ac2O or AcCl) Start->Path2 Purification Flash Chromatography (EtOAc/Hexane) Path1->Purification Coupling C-H Arylation (Pd(OAc)2, Xantphos, CuBr) Path2->Coupling Coupling->Purification Product1 4-Amino-6-methylpyridine- 3-carbonitrile Purification->Product1 Path 1 Product2 DYRK1A Inhibitor Precursor (PST-157) Purification->Product2 Path 2

Workflow for Pd-catalyzed functionalization of 5-bromo-2-methylpyridin-4-amine.
Protocol 1: Palladium-Catalyzed Cyanation (Unprotected Amine)

Application: Synthesis of TEAD binders [2].

Mechanistic Insight: Cyanation of aryl bromides often suffers from catalyst deactivation due to the strong coordination of cyanide ions to Pd(II) intermediates. By utilizing Zinc Cyanide (


), the concentration of free cyanide in solution is kept extremely low, preventing catalyst poisoning. 

is selected as a robust, base-free Pd(0) source, which is critical here because the addition of exogenous strong bases could deprotonate the free amine, leading to unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyridin-4-amine (2.0 g, 10.16 mmol) and

    
     (753 mg, 6.10 mmol).
    
    • Note: 0.6 equivalents of

      
       are used because each molecule delivers two cyanide equivalents, ensuring full conversion while minimizing toxic excess.
      
  • Catalyst Addition: Add

    
     (1.2 g, 1.02 mmol, ~10 mol%) to the flask.
    
  • Solvent & Degassing: Add anhydrous DMF (20 mL). Seal the flask and purge the system with Nitrogen (

    
    ) via three vacuum/nitrogen cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands, which would deactivate the catalyst.
    
  • Reaction: Heat the stirred mixture to 90 °C for 2 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove DMF.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford 4-amino-6-methylpyridine-3-carbonitrile.

Protocol 2: Pd/Cu Co-Catalyzed C-H Arylation (Protected Amine)

Application: Synthesis of Benzothiazole-based DYRK1A Inhibitors (e.g., PST-157) [1].

Mechanistic Insight: Direct C-H arylation of benzothiazoles with bromopyridines is sterically and electronically demanding. The free amine of the starting material must first be acetylated to form N-(5-bromo-2-methylpyridin-4-yl)acetamide. This attenuates the nitrogen's nucleophilicity. During the coupling, Cu(I)Br acts as a crucial co-catalyst, facilitating the deprotonative metallation of the benzothiazole C2 position to form a nucleophilic Cu-aryl species. Simultaneously, the wide-bite-angle ligand Xantphos stabilizes the Pd(II) intermediate and forces the necessary geometry for efficient transmetallation and subsequent reductive elimination.

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br Transmet Transmetallation (Cu-Aryl species) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Product CuCycle Cu(I) C-H Activation of Benzothiazole CuCycle->Transmet Cu-Ar

Pd/Cu co-catalyzed C-H arylation cycle for benzothiazole coupling.

Step-by-Step Methodology:

  • Amine Protection (Step 1): React 5-bromo-2-methylpyridin-4-amine with acetic anhydride in DCM/pyridine to yield N-(5-bromo-2-methylpyridin-4-yl)acetamide. Purify via flash chromatography (20% EtOAc in hexane) [1].

  • Reagent Loading (Step 2): To a dry reaction vial, add 5-Methoxybenzo[d]thiazole (0.15 g, 0.908 mmol), N-(5-bromo-2-methylpyridin-4-yl)acetamide (0.3 g, 1.272 mmol, 1.4 eq), and

    
     (0.88 g, 2.726 mmol, 3.0 eq).
    
    • Causality:

      
       is a mild, bulky base that facilitates the Cu-mediated C-H deprotonation without hydrolyzing the acetamide protecting group.
      
  • Catalyst Loading: Add Cu(I)Br (0.024 g, 0.363 mmol, 40 mol%),

    
     (0.05 g, 0.109 mmol, 12 mol%), and Xantphos (0.1 g, 0.182 mmol, 20 mol%).
    
  • Solvent & Degassing: Suspend the mixture in anhydrous Toluene (5.0 mL). Purge thoroughly with

    
    .
    
  • Reaction: Heat the sealed vial to 110 °C for 48 hours.

  • Workup: Cool the reaction to ambient temperature. Pour the mixture into water (50 mL) and extract with EtOAc (3 × 40 mL).

    • Causality: The aqueous wash removes the cesium salts and copper residues, while the organic layer retains the highly lipophilic coupled product.

  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via flash chromatography (42% EtOAc in hexane) to yield N-(5-(5-methoxybenzo[d]thiazol-2-yl)-2-methylpyridin-4-yl)acetamide (PST-157).
    

Analytical Data Summary

Validation of the synthesized compounds is critical. Below is a summary of the expected analytical signatures for the DYRK1A inhibitor precursor synthesized in Protocol 2 [1].

CompoundMS (ES+)¹H NMR (400 MHz, DMSO-d₆) Key Shifts (δ ppm)
N-(3-bromopyridin-4-yl)acetamide (Analog)215.0 (M+1)N/A
PST-157 (Coupled Product)314.16 (M+1)12.22 (s, 1H, NH), 8.95 (s, 1H, Py-H), 8.42 (s, 1H, Py-H), 8.07 (d, J=8.8 Hz, 1H, Ar-H), 7.74 (d, J=2.4 Hz, 1H, Ar-H), 7.17 (dd, J=8.8, 2.4 Hz, 1H, Ar-H)

Note: The highly deshielded singlet at 12.22 ppm confirms the retention of the acetamide proton, proving that the protecting group survived the basic, high-temperature coupling conditions.

References

  • Title: Benzothiazole derivatives as DYRK1 inhibitors (US10927106B2)
  • Title: Substitued bicyclic heterocyclic yap-tead and/or taz-tead inhibitors (WO2025026997A1)
Method

Application Note: High-Purity Recrystallization of 5-Bromo-2-methyl-pyridin-4-ylamine HCl

Executive Summary This application note details the purification of 5-Bromo-2-methyl-pyridin-4-ylamine Hydrochloride (also known as 4-amino-5-bromo-2-methylpyridine HCl). This compound is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 5-Bromo-2-methyl-pyridin-4-ylamine Hydrochloride (also known as 4-amino-5-bromo-2-methylpyridine HCl). This compound is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

While the free base (MP: 116-117°C) is soluble in common organic solvents, the hydrochloride salt presents unique purification challenges due to its high polarity and potential for "oiling out" (liquid-liquid phase separation) rather than crystallizing. This guide provides a robust Solvent/Anti-Solvent Recrystallization protocol designed to maximize yield (>85%) and purity (>99% HPLC), specifically targeting the removal of regioisomers and inorganic bromination byproducts.

Physicochemical Context & Solubility Profile[1][2][3]

Understanding the solubility landscape is the prerequisite for successful crystallization. The HCl salt exhibits a distinct solubility profile compared to the free base.

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Role in Protocol
Protic Polar Methanol, EthanolHighModerate/HighPrimary Solvent
Aprotic Polar Isopropanol (IPA)ModerateLowAlternative Solvent
Moderately Polar Ethyl Acetate (EtOAc)LowInsolubleAnti-Solvent
Non-Polar Hexanes, HeptaneInsolubleInsolubleWash Solvent
Aqueous WaterVery HighHighAvoid (Loss of Yield)

Scientific Rationale:

  • Primary Solvent (Ethanol): The protonated pyridinium nitrogen and chloride counter-ion form strong hydrogen bonds with ethanol, facilitating dissolution at elevated temperatures.

  • Anti-Solvent (Ethyl Acetate): EtOAc disrupts the solvation shell of the salt without causing immediate precipitation, allowing for controlled crystal growth. It is preferred over diethyl ether due to higher boiling point and safety profile.

Pre-Purification Assessment

Before initiating recrystallization, perform a crude purity assessment.

  • Visual Inspection: Crude material often appears as a beige or brownish solid. Dark brown/black indicates significant oxidation or polymerization impurities.

  • Stoichiometry Check: Ensure the material is fully protonated. If the material is a mixture of free base and salt, yield will be inconsistent.

    • Action: If pH of a 5% aqueous solution is >4, resuspend in Ethanol and add 1.1 eq of HCl (in dioxane or ether) before crystallizing.

Detailed Experimental Protocol

Method A: Ethanol / Ethyl Acetate Displacement (Recommended)

Best for: Removal of colored impurities and high-purity requirements.

Step 1: Dissolution
  • Weigh 10.0 g of crude 5-Bromo-2-methyl-pyridin-4-ylamine HCl into a 250 mL round-bottom flask (RBF).

  • Add 40 mL of anhydrous Ethanol (EtOH) .

  • Equip with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) in an oil bath.

    • Note: If solids remain after 15 minutes of reflux, add EtOH in 5 mL increments. Do not exceed 80 mL total volume.

  • Decolorization (Optional but Recommended): If the solution is dark, cool slightly, add 0.5 g activated charcoal , and reflux for 10 minutes.

Step 2: Hot Filtration [1][2]
  • Prepare a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel).

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

    • Critical: This removes insoluble inorganic salts (e.g., NaBr, KBr) often carried over from bromination steps.

Step 3: Crystallization
  • Return the filtrate to a gentle boil (hot plate set to low).

  • Slowly add Ethyl Acetate (EtOAc) dropwise via an addition funnel or pipette.

  • The Cloud Point: Continue adding EtOAc until a faint, persistent turbidity (cloudiness) is observed. This usually requires a ratio of roughly 1:1 to 1:2 (EtOH:EtOAc).

  • Add 1-2 mL of Ethanol to clear the turbidity. The solution should be clear and saturated.

  • Remove from heat. Cap the flask loosely.

Step 4: Controlled Cooling
  • Allow the flask to cool to room temperature undisturbed for 2-3 hours.

    • Mechanism:[3] Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities. Rapid cooling traps mother liquor.

  • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize recovery.

Step 5: Isolation and Drying
  • Collect crystals via vacuum filtration using a Büchner funnel.[2]

  • Wash: Wash the filter cake with 2 x 10 mL of cold (0°C) Ethyl Acetate/Ethanol (3:1 mixture) .

    • Caution: Do not wash with pure water or pure methanol, as this will dissolve the product.

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.

    • Hygroscopicity Warning: Pyridine HCl salts can be hygroscopic. Store in a desiccator.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent is too polar.1. Re-heat to redissolve.2. Add a seed crystal.3.[4] Increase the ratio of Ethanol (good solvent) slightly.4. Cool very slowly (wrap flask in foil/towel).
Low Yield (<50%) Too much solvent used or product is too soluble.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling steps.
Colored Crystals Chromophores trapped in lattice.Repeat recrystallization with a higher charcoal load (10% w/w) or switch to Methanol/TBME system.
Insoluble residue in Step 1 Inorganic salts or polymerized byproducts.This is expected. Ensure hot filtration is efficient to remove these.

Process Visualization (Workflow)

RecrystallizationProcess start Start: Crude 5-Bromo-2-methyl-pyridin-4-ylamine HCl dissolve Dissolve in Hot Ethanol (Reflux) start->dissolve check_sol Are solids fully dissolved? dissolve->check_sol add_sol Add more hot EtOH check_sol->add_sol No charcoal Optional: Add Charcoal & Filter (Hot) check_sol->charcoal Yes add_sol->check_sol antisolvent Add warm Ethyl Acetate until Cloud Point charcoal->antisolvent clear Add drops of EtOH to clear solution antisolvent->clear cool Slow Cool to RT -> Ice Bath (0°C) clear->cool oil_check Did it 'Oil Out'? cool->oil_check reheat Re-heat & Add Seed Crystal oil_check->reheat Yes filter Vacuum Filtration oil_check->filter No (Crystals formed) reheat->cool wash Wash with Cold EtOAc/EtOH (3:1) filter->wash dry Vacuum Dry (45°C) wash->dry end Pure Crystalline Product dry->end

Figure 1: Decision-matrix workflow for the recrystallization of aminopyridine salts, highlighting critical checkpoints for "oiling out" phenomena.

Analytical Validation

To ensure the protocol was successful, the following analytical specifications should be met:

  • HPLC Purity: >98.5% (Area %).

    • Method: C18 Column, Water/Acetonitrile gradient with 0.1% TFA (Acidic buffer prevents tailing of the amine).

  • Melting Point: The HCl salt should exhibit a sharp melting point (decomposition often occurs >200°C). Compare with a reference standard if available.

  • Chloride Content: Perform a gravimetric AgNO3 titration or Ion Chromatography to confirm the mono-hydrochloride stoichiometry (Theoretical Cl content ~15.8%).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55264589, 4-Bromo-5-methylpyridin-2-amine. Retrieved from [Link]

  • ResearchGate (2021). Discussions on Recrystallization of Amine Hydrochlorides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 2-Methyl-4-Aminopyridine

Welcome to the technical support center for the synthetic chemistry of pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or plann...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic chemistry of pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning the bromination of 2-methyl-4-aminopyridine. This seemingly straightforward electrophilic aromatic substitution is often complicated by issues of regioselectivity and over-reaction. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcome.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the bromination of 2-methyl-4-aminopyridine in a practical, question-and-answer format.

Issue 1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-bromo species?

Root Cause Analysis:

The 2-methyl-4-aminopyridine ring system is highly activated towards electrophilic aromatic substitution. The powerful electron-donating effect of the amino group significantly increases the nucleophilicity of the pyridine ring, making it susceptible to multiple brominations. The use of highly reactive brominating agents, such as elemental bromine (Br₂), or elevated temperatures can exacerbate this issue.

Strategic Solutions:

  • Reagent Selection: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for selective mono-bromination of activated aromatic systems.[1][2] NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent the rapid, uncontrolled reactions that lead to poly-bromination.[2]

  • Stoichiometric Control: Carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of NBS is critical. An excess of the brominating agent is the most common cause of di-bromination.

  • Temperature Management: Perform the reaction at a reduced temperature. Starting the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature can significantly enhance selectivity. Lower temperatures decrease the overall reaction rate, favoring the kinetically preferred mono-bromination pathway.

  • Solvent Choice: The choice of solvent can modulate reactivity. Non-polar aprotic solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used. In some cases, polar aprotic solvents like acetonitrile (CH₃CN) can also provide good results.

Workflow Diagram: Mitigating Over-Bromination

G start Problem: Di-bromination Observed reagent Is Br₂ the brominating agent? start->reagent temp Is temperature > RT? reagent->temp No sol_reagent Solution: Switch to N-Bromosuccinimide (NBS) reagent->sol_reagent Yes equiv Are >1.1 eq. of brominating agent being used? temp->equiv No sol_temp Solution: Run reaction at 0 °C to RT temp->sol_temp Yes sol_equiv Solution: Use 1.0-1.1 eq. of NBS equiv->sol_equiv Yes

Caption: Decision tree for troubleshooting poly-bromination.

Issue 2: The wrong regioisomer is forming. How do I control the position of bromination?

Root Cause Analysis:

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the pyridine ring. The -NH₂ group is a powerful ortho-, para-director, while the -CH₃ group is a weaker ortho-, para-director. In 2-methyl-4-aminopyridine, these effects are synergistic, strongly activating the C3 and C5 positions for electrophilic attack.

  • C3-Position: Ortho to the strongly activating -NH₂ group and ortho to the weakly activating -CH₃ group.

  • C5-Position: Para to the -NH₂ group and meta to the -CH₃ group.

Generally, the electronic activation at C3 is very strong. However, steric hindrance from the adjacent C2-methyl group can play a significant role, sometimes favoring substitution at the less hindered C5 position.

Strategic Solutions:

  • Acid-Mediated Bromination for C3 Selectivity: Performing the reaction in a strong acid like HBr can lead to the formation of the pyridinium salt. While this deactivates the ring overall, it can alter the directing effects. Some procedures utilize HBr with an oxidant like H₂O₂ to generate Br₂ in situ, which has been shown to favor C3 bromination.[3]

  • NBS for C5 Selectivity: In many heterocyclic systems, NBS in a non-acidic, aprotic solvent tends to favor substitution at the position para to the strongest activating group, which would be the C5 position.[4]

  • Kinetic vs. Thermodynamic Control: Low-temperature reactions often favor the kinetically controlled product, which may differ from the thermodynamically more stable product formed at higher temperatures. Experimenting with a temperature range (e.g., -20 °C to 80 °C) can reveal if selectivity is temperature-dependent.

Diagram: Regiochemical Influences

Caption: Electronic and steric factors directing bromination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the bromination of 2-methyl-4-aminopyridine?

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyridine ring acts as a nucleophile, attacking an electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the brominated product.

Mechanism: Electrophilic Aromatic Substitution

G A 2-Methyl-4-Aminopyridine + Electrophile (Br⁺) B Rate-Determining Step: Nucleophilic Attack A->B C Formation of Cationic Sigma Complex (Resonance Stabilized) B->C D Fast Step: Deprotonation by Base C->D E Brominated Product + HB⁺ D->E

Caption: Stepwise mechanism of electrophilic bromination.

Q2: How do different brominating agents compare?

The choice of reagent is perhaps the most critical parameter for controlling the reaction's outcome.

ReagentFormulaCommon ConditionsProsCons
Elemental Bromine Br₂Acetic Acid, HBr, CCl₄Highly reactive, inexpensive.Often leads to over-bromination and side reactions; difficult to handle.[5]
N-Bromosuccinimide C₄H₄BrNO₂CCl₄, CH₃CN, DMF; often with a radical initiator for other mechanisms.Milder, more selective for mono-bromination, easier to handle solid.[1][6]More expensive than Br₂; can participate in radical pathways if not controlled.
HBr / H₂O₂ HBr / H₂O₂Aqueous solution, 70 °CIn situ generation of Br₂, avoids handling pure bromine.[3]Requires heating, which can decrease selectivity; strongly acidic conditions.
DBDMH C₅H₆Br₂N₂O₂Inert solvents like chlorobenzene.High brominating capacity, stable solid.Can be overly reactive for highly activated systems.[7]

DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin

Q3: Can you provide a reliable starting protocol for selective mono-bromination?

Certainly. The following protocol using NBS is a robust starting point for achieving selective mono-bromination, likely at the C3 position, though characterization is essential.

Protocol: Selective Mono-bromination using NBS

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-methyl-4-aminopyridine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (or chloroform) to dissolve the starting material completely (approx. 10-15 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to separate the desired product from any remaining starting material and succinimide byproduct.[3]

References

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available from: [Link]

  • PubMed. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Available from: [Link]

  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

  • ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Available from: [Link]

  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ScienceDirect. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Available from: [Link]

  • Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available from: [Link]

  • ResearchGate. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Available from: [Link]

  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Mild Method for the Regioselective Bromination of 2-Aminopyridines. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and Reaction Time for 5-Bromo-2-methyl-pyridin-4-ylamine HCl Synthesis

This guide is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-pyridin-4-ylamine HCl. It provides a comprehensive technical framework for t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-pyridin-4-ylamine HCl. It provides a comprehensive technical framework for troubleshooting and optimizing the critical parameters of reaction temperature and time.

PART 1: Troubleshooting Guide: Common Synthesis Challenges

This section addresses prevalent issues encountered during the synthesis, offering scientifically-grounded solutions.

Issue 1: Low or No Yield of Desired Product

Question: My reaction has resulted in a disappointingly low yield of 5-Bromo-2-methyl-pyridin-4-ylamine HCl, or in some cases, I have only managed to recover the initial starting material. What are the probable causes and how can I rectify this?

Answer:

The issue of low or non-existent product yield is a common hurdle in organic synthesis, often pointing towards suboptimal reaction conditions or issues with reagent integrity. A systematic approach is key to diagnosing and solving the problem.

Potential Causes and Step-by-Step Solutions:

  • Sub-Optimal Reaction Temperature: The bromination of an aminopyridine is an electrophilic aromatic substitution, a class of reactions that is highly sensitive to temperature.[1] The activation energy of the reaction must be overcome for the synthesis to proceed efficiently.

    • Troubleshooting: It is crucial to monitor the internal temperature of the reaction vessel, as the external heating mantle's temperature may not be an accurate reflection. Use a calibrated thermometer for this purpose.

    • Optimization Workflow: Begin with a temperature cited in established literature for similar reactions. If reaction monitoring (e.g., via TLC or LC-MS) indicates a sluggish or stalled reaction, you can incrementally increase the temperature by 5-10 °C.[2] However, be aware that excessive heat can promote the formation of side products.[2]

  • Inadequate Reaction Time: Complex organic reactions often require a significant amount of time to reach completion.

    • Troubleshooting: The progress of the reaction should be actively monitored.[3] The persistence of starting material beyond the initially planned reaction duration is a clear indicator that more time is needed.

    • Optimization Workflow: Conduct a time-course study by extracting and analyzing small aliquots of the reaction mixture at regular intervals (e.g., every hour) to pinpoint the time at which product formation ceases.

  • Reagent Purity and Stoichiometry: The quality and precise measurement of your reagents are fundamentally important.

    • Troubleshooting:

      • Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for this type of reaction.[1] Ensure it is of high purity and has been stored correctly to prevent decomposition. While molecular bromine (Br₂) is an alternative, NBS is a solid and therefore easier and safer to handle.[4][5]

      • Starting Material: The purity of the 2-methyl-pyridin-4-ylamine should be verified.

      • Stoichiometry: While a slight excess of the brominating agent can help to drive the reaction to completion, a large excess can lead to the formation of di-brominated byproducts.[6]

Experimental Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • On a TLC plate, apply a spot of your starting material, a co-spot (a mixture of the starting material and the reaction mixture), and a spot of the reaction mixture.

  • Develop the plate within the chamber.

  • Visualize the separated spots under a UV lamp. The reaction is progressing if the spot corresponding to the starting material diminishes and a new product spot appears.

Logical Flow for Troubleshooting Low Yield

start Low Yield Observed check_temp Verify Internal Reaction Temperature start->check_temp check_time Monitor Reaction Progress (TLC/LC-MS) start->check_time check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents increase_temp Incrementally Increase Temperature (5-10 °C) check_temp->increase_temp Temp is low extend_time Extend Reaction Time check_time->extend_time Incomplete purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents Impure solution Optimized Yield increase_temp->solution extend_time->solution purify_reagents->solution

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with a number of impurities, which is complicating the purification process. What are these impurities likely to be, and how can I prevent their formation?

Answer:

The formation of impurities is often a sign that the reaction conditions are too harsh or lack the necessary selectivity.

Common Impurities and Their Origins:

  • Di-brominated Byproducts: The pyridine ring can undergo a second bromination, particularly at elevated temperatures or with a prolonged reaction time in the presence of excess brominating agent.[7]

  • Oxidation Products: The pyridine ring can be susceptible to oxidation under certain conditions.[2]

  • Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material in the final product mixture.

Strategies for Minimizing Impurity Formation:

  • Precise Temperature Control: This is arguably the most critical parameter to control.

    • Scientific Rationale: Higher temperatures accelerate all reactions, including those that lead to undesired byproducts. By maintaining careful temperature control, the kinetics of the desired mono-bromination can be favored.

    • Practical Application: If di-bromination is observed, the reaction temperature should be reduced. Finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing side reactions.[2]

  • Controlled Addition of the Brominating Agent:

    • Scientific Rationale: Adding the brominating agent in portions or as a solution via a syringe pump helps to maintain a low and steady concentration in the reaction mixture. This approach minimizes localized areas of high concentration that can lead to over-bromination.

    • Practical Application: Instead of adding all the NBS at once, divide it into several portions and add them over a set period.

  • Stoichiometric Precision:

    • Scientific Rationale: Using a significant excess of the brominating agent will almost certainly lead to di-brominated and other side products.

    • Practical Application: Employ a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent.

Data Summary: Temperature and Time Optimization Guidelines

ParameterInitial ConditionObserved IssueOptimized Condition
Temperature 80 °CLow Conversion90-100 °C
>110 °CDi-bromination90-100 °C
Time 4 hoursStarting Material Remains6-8 hours (Monitored by TLC)
>12 hoursIncreased Impurity Profile6-8 hours (Monitored by TLC)

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of forming the HCl salt in the final step of the synthesis?

A1: The formation of the hydrochloride (HCl) salt serves two main functions. Firstly, it greatly aids in the purification of the final product. The salt is typically a crystalline solid that can be easily precipitated from a suitable solvent, leaving behind impurities that are more soluble in the organic solvent. Secondly, the HCl salt form of the amine often exhibits improved stability and is easier to handle than the free base.

Q2: Can I use a different brominating agent, such as liquid bromine, instead of NBS?

A2: While other brominating agents like liquid bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred choice.[4] NBS is a solid, which makes it easier to handle and weigh accurately, leading to better stoichiometric control.[4] Liquid bromine is highly corrosive and volatile, requiring more stringent safety precautions.[4] The choice of brominating agent can also influence the regioselectivity of the reaction.[8]

Q3: How do I select an appropriate solvent for this reaction?

A3: The ideal solvent should be inert under the reaction conditions and capable of dissolving the starting materials to a reasonable extent. For brominations utilizing NBS, solvents such as acetonitrile or dichloromethane are commonly employed.[9] The choice of solvent can also have an impact on the reaction rate and selectivity.[10]

Q4: My final product has a persistent color. How can I decolorize it?

A4: A persistent color in the final product is usually indicative of trace impurities. Recrystallization is a highly effective purification technique for removing such impurities. If recrystallization alone is insufficient, treating the solution with activated charcoal during the recrystallization process can help to adsorb the colored impurities.

Reaction Pathway Overview

SM 2-methyl-pyridin-4-ylamine INT Brominated Intermediate SM->INT + Brominating Agent (e.g., NBS) Temp & Time Dependent PROD 5-Bromo-2-methyl-pyridin-4-ylamine INT->PROD Work-up SALT 5-Bromo-2-methyl-pyridin-4-ylamine HCl PROD->SALT + HCl

Caption: The synthetic pathway for 5-Bromo-2-methyl-pyridin-4-ylamine HCl.

References

  • Benchchem. "Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines." Benchchem, Accessed February 28, 2026.
  • Benchchem. "Troubleshooting low yields in 3-Bromopyridine-D4 functionalization." Benchchem, Accessed February 28, 2026.
  • Benchchem. "Troubleshooting low yield in pyridine functionalization." Benchchem, Accessed February 28, 2026.
  • National Center for Biotechnology Information. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." PubMed Central, Accessed February 28, 2026.
  • University of Rochester Chemistry Department. "Troubleshooting: How to Improve Yield." University of Rochester, Accessed February 28, 2026.
  • National Center for Biotechnology Information. "Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies." PubMed Central, Accessed February 28, 2026.
  • Master Organic Chemistry. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry." Master Organic Chemistry, June 10, 2011.
  • GalChimia. "Easy Access to 2-Aminopyridines." GalChimia, December 4, 2020.
  • ChemicalBook. "5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis." ChemicalBook, Accessed February 28, 2026.
  • National Center for Biotechnology Information. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." PubMed Central, Accessed February 28, 2026.
  • ResearchGate. "N-Bromosuccinimide - A Selective, Mild Substitute for Bromine.
  • Pi-Pharma. "N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry." Pi-Pharma, July 8, 2025.
  • Google Patents. "Process for preparing 2-amino-5-chloropyridine.
  • Benchchem. "A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers." Benchchem, Accessed February 28, 2026.
  • ACS Publications. "Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction.
  • Google Patents. "Bromination of pyridine derivatives.
  • Google Patents. "Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • ResearchGate. "On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • National Center for Biotechnology Information. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)." PubMed Central, Accessed February 28, 2026.
  • ChemicalBook. "5-Bromo-2-methylpyridine synthesis." ChemicalBook, Accessed February 28, 2026.
  • Google Patents. "Method for preparing 5-bromo-2-methylpyridine.
  • Benchchem. "A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines." Benchchem, Accessed February 28, 2026.
  • Preprints.org.
  • ResearchGate. "ChemInform Abstract: A Mild Method for the Regioselective Bromination of 2-Aminopyridines.
  • ACS Publications. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium." Crystal Growth & Design, March 8, 2019.
  • ResearchGate. "The bromination of 2-aminopyridine in the gas phase at 500°.
  • ResearchGate. "(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Google Patents. "Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • MDPI. "Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”." MDPI, February 28, 2022.
  • PrepChem.com. "Synthesis of 5-bromo-2-hydroxy-3-nitropyridine." PrepChem.com, Accessed February 28, 2026.
  • Benchchem. "Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." Benchchem, Accessed February 28, 2026.
  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." MDPI, January 27, 2017.
  • Google Patents. "Preparation method of amino pyridine bromide compound.
  • Organic Syntheses. "3 - Organic Syntheses Procedure." Organic Syntheses, Accessed February 28, 2026.
  • Benchchem. "Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery." Benchchem, Accessed February 28, 2026.

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter thermal runaway issues during the scale-up of substituted pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter thermal runaway issues during the scale-up of substituted pyridines. Whether you are utilizing the classic Chichibabin method, the Hantzsch multicomponent reaction, or pyrylium salt condensations, the rapid formation of C-C and C-N bonds is inherently exothermic and exergonic[1]. Failure to manage the heat of reaction (


) not only degrades your yield through charring and side-product formation but also poses severe safety hazards, including reactor overpressurization[2].

This guide provides field-proven, self-validating strategies to predict, control, and mitigate thermal excursions during pyridine synthesis.

Part 1: Frequently Asked Questions (Troubleshooting Exotherms)

Q1: Why do multicomponent pyridine syntheses, like the Hantzsch reaction, exhibit sudden and aggressive thermal runaways? A1: The Hantzsch synthesis involves the condensation of a


-keto ester, an aldehyde, and an ammonia donor. The initial Knoevenagel condensation and subsequent Michael addition are rapid and highly exothermic. Because these are "domino" or cascade reactions, the activation energy for subsequent steps is easily overcome by the heat released from the first step. If the rate of heat generation exceeds the reactor's overall heat transfer coefficient (

), the temperature spikes autonomously. Causality dictates that without controlling the dosing rate of the ammonia donor or the aldehyde, the localized concentration of reactive intermediates causes a rapid heat spike[2].

Q2: How can I accurately predict and prevent a thermal runaway before scaling up my pyridine synthesis? A2: You must perform a thermal hazard assessment using Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC). These techniques determine the Maximum Temperature of the Synthesis Reaction (MTSR)[2]. If your MTSR exceeds the boiling point of your solvent or the onset temperature of decomposition (


), you are in a high-risk zone. To prevent runaway:
  • Dilution: Increase the thermal mass of the system using a refluxing solvent (e.g., ethanol) to cap the maximum temperature via evaporative cooling[2].

  • Semi-Batch Dosing: Never mix all components at once at scale. Dose the most reactive electrophile dropwise to make the reaction mass-transfer limited rather than kinetics limited[3].

Q3: Batch cooling isn't sufficient for my high-concentration Chichibabin cyclization. What is the next logical step? A3: Transition to Continuous Flow Chemistry. The fundamental limitation of batch reactors is the surface-area-to-volume ratio (


), which decreases drastically upon scale-up, crippling heat dissipation. Microreactors and continuous flow systems offer exceptionally high 

ratios, enabling near-isothermal conditions even for flash-exothermic reactions[4]. By pumping the aldehyde and ammonia streams through a cooled tubular reactor, you ensure instantaneous mixing and immediate heat removal, entirely bypassing the batch thermal runaway regime[4].

Part 2: Exothermic Troubleshooting & Decision Workflow

The following logic tree outlines the immediate steps to take when a thermal excursion is detected or anticipated during a pyridine synthesis campaign.

ExothermManagement Start Thermal Excursion Detected in Pyridine Synthesis CheckDosing Is the dosing rate kinetically controlled? Start->CheckDosing AdjustDosing Implement Semi-Batch Dropwise Addition CheckDosing->AdjustDosing No CheckCooling Is cooling capacity (U·A) sufficient for ΔH? CheckDosing->CheckCooling Yes AdjustDosing->CheckCooling OptimizeCooling Increase Cryostat Flow or Use Refluxing Solvent CheckCooling->OptimizeCooling No CheckMixing Are localized hot spots forming in the reactor? CheckCooling->CheckMixing Yes OptimizeCooling->CheckMixing ImproveAgitation Increase Agitation RPM & Install Baffles CheckMixing->ImproveAgitation Yes FlowChem Transition to Continuous Flow Reactor (High A/V) CheckMixing->FlowChem No, intrinsic kinetic heat Success Thermal Runaway Mitigated: Safe Synthesis Achieved ImproveAgitation->Success FlowChem->Success

Caption: Decision matrix for diagnosing and mitigating thermal runaways in exothermic pyridine syntheses.

Part 3: Quantitative Data: Thermal Profiles of Pyridine Syntheses

To effectively manage heat, you must understand the thermodynamic profile of your chosen synthetic route. The table below summarizes the thermal characteristics and recommended engineering controls for common pyridine synthesis pathways.

Synthesis MethodKey ReagentsExothermic StepThermodynamic ProfileRecommended Thermal Control Strategy
Hantzsch Synthesis

-keto ester, aldehyde, NH

Michael addition & ring closureHighly Exothermic; rapid heat evolutionSemi-batch dosing of aldehyde; refluxing ethanol solvent[2].
Chichibabin Synthesis Aldehydes, NH

(gas/liquid)
Knoevenagel condensationExothermic & Exergonic[1]Gas-phase fixed-bed reactor or continuous flow system[4].
Pyrylium Salt Conversion Pyrylium salt, ammonium acetateAmination and ring expansionExothermic (

)[1]
Internal cooling coils; strict temperature monitoring at 298 K[1].
Kröhnke Synthesis Pyridinium salts,

-unsaturated ketones
Michael additionModerately ExothermicStepwise temperature ramping; adequate solvent dilution.

Part 4: Self-Validating Experimental Protocol

Workflow: Controlled Hantzsch Synthesis of 1,4-Dihydropyridine (Precursor to Pyridine)

This protocol is designed as a self-validating system. By integrating temperature checkpoints and controlled dosing, the methodology inherently prevents thermal runaway. If a temperature checkpoint fails, the protocol dictates an immediate pause, ensuring safety and reproducibility.

Objective: Synthesize a 1,4-dihydropyridine intermediate safely by managing the initial exothermic condensation, followed by controlled oxidative aromatization[2].

Materials:

  • Ethyl acetoacetate (2.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Ethanol (Solvent - acts as a thermal buffer)

  • Nitric acid or SO

    
     gas (Oxidant for aromatization)
    

Step-by-Step Methodology:

  • Reactor Setup & Baseline Establishment:

    • Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal thermocouple, and an automated dosing pump.

    • Causality Check: The mechanical stirrer prevents localized hot spots (concentration gradients), while the internal thermocouple provides real-time data for the MTSR calculation.

  • Reactant Charging (Thermal Buffering):

    • Add the substituted benzaldehyde and ammonium acetate to the reactor.

    • Suspend the mixture in a high volume of ethanol (e.g., 10 volumes).

    • Causality Check: Ethanol acts as a heat sink. Its heat capacity absorbs the initial energy, and its boiling point (78 °C) serves as an auto-regulatory thermal cap (evaporative cooling)[2].

  • Controlled Dosing (Exotherm Management):

    • Set the jacket cooling to 20 °C.

    • Begin dosing the ethyl acetoacetate via the automated pump at a rate of 0.1 equiv/minute.

    • Validation Checkpoint: Monitor the internal temperature. If

      
       rises above 35 °C, pause dosing automatically. Wait for 
      
      
      
      to return to 25 °C before resuming. This ensures the reaction remains mass-transfer limited, not cooling-limited[3].
  • Maturation and Ring Closure:

    • Once dosing is complete and the exotherm subsides, slowly ramp the jacket temperature to 70 °C to drive the ring closure to completion. Hold for 2 hours.

    • Cool the reactor to 0 °C to precipitate the 1,4-dihydropyridine. Filter and wash with cold ethanol.

  • Aromatization (Secondary Exotherm Control):

    • Resuspend the dihydropyridine in acetic acid.

    • Introduce the oxidizing agent (e.g., SO

      
       gas or dilute nitric acid) at a strictly controlled rate. Note: Oxidation is highly exothermic.
      
    • Maintain the internal temperature below 40 °C using an ice/salt bath.

    • Validation Checkpoint: A color change (often to a deep blue/violet intermediate) indicates active oxidation. If the mixture begins to boil violently, quench immediately with cold solvent.

  • Work-up:

    • Neutralize the acidic mixture carefully with aqueous Na

      
      CO
      
      
      
      (monitor for CO
      
      
      evolution exotherm). Extract the final substituted pyridine with ethyl acetate, dry over Na
      
      
      SO
      
      
      , and concentrate under reduced pressure.

Part 5: References

1.3 2. 2 3. 4.1 5.4

Sources

Optimization

preventing byproduct formation in 5-Bromo-2-methyl-pyridin-4-ylamine HCl reactions

Topic: Preventing byproduct formation in 5-Bromo-2-methyl-pyridin-4-ylamine HCl reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing byproduct formation in 5-Bromo-2-methyl-pyridin-4-ylamine HCl reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Status: Operational Subject: Optimization of Cross-Coupling & Handling to Minimize Byproducts Molecule Profile: 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (CAS: 1000803-88-2 / Free base analogs)[1]

Executive Summary & Molecule Profile

User Advisory: This guide addresses the specific reactivity of 5-Bromo-2-methyl-pyridin-4-ylamine HCl . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., crizotinib analogs) but presents a dichotomy of reactivity:

  • The C5-Bromide: An electrophilic handle for Suzuki/Buchwald couplings.[1]

  • The C4-Amine & N1-Pyridine: Nucleophilic sites capable of catalyst poisoning or unwanted side-reactions.[1]

The Core Challenge: The primary byproduct observed during palladium-catalyzed reactions of this scaffold is hydrodebromination (formation of the des-bromo species, 2-methyl-pyridin-4-ylamine), followed by catalyst deactivation due to the free amine coordinating to the metal center.[1]

Troubleshooting Guide: Preventing Common Byproducts

Issue 1: Significant Hydrodebromination (Des-bromo product)

Symptom: LC-MS shows a mass peak corresponding to [M-Br+H] (Loss of bromine, replaced by hydrogen).[1] Context: Common in Suzuki-Miyaura couplings.[1][2]

Root Cause Analysis: Hydrodebromination occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source faster than it undergoes transmetallation.[1]

  • Source of Hydride: Often the solvent (alcohols like isopropanol) or an excess of a nucleophilic base (e.g., ethoxide) acting as a reducing agent.

  • Mechanism: The electron-rich amino group at C4 increases electron density on the ring, making the C-Pd bond more polarized and susceptible to protonolysis if a hydride is present.

Corrective Protocol:

  • Solvent Switch: Eliminate secondary alcohols.[1] Switch to 1,4-Dioxane/Water (4:1) or Toluene/Water .[1] These aprotic organic solvents minimize hydride donation.[1]

  • Base Selection: Replace alkoxide bases (NaOEt, NaOtBu) with inorganic carbonates or phosphates (K₃PO₄ or Cs₂CO₃ ).

  • Catalyst Loading: Increase catalyst loading slightly (to 5 mol%) to outcompete the slow decomposition pathway.

Issue 2: Stalled Reaction / Low Conversion (Catalyst Poisoning)

Symptom: Starting material remains unconsumed; catalyst turns into "palladium black" precipitate early.

Root Cause Analysis: The free amine (C4-NH₂) and the pyridine nitrogen (N1) can form a stable chelate with the Palladium(II) species, effectively removing the catalyst from the cycle. This is the "aminopyridine trap."

Corrective Protocol:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that sterically prevent the amine from binding to the Pd center.

    • Recommended:XPhos , SPhos , or BrettPhos .

    • Avoid: Simple PPh₃ (triphenylphosphine), which is easily displaced by the aminopyridine.

  • The HCl Advantage: Do not free-base the starting material beforehand.[1] Add the HCl salt directly to the reaction vessel. The slow neutralization by the inorganic base (e.g., K₂CO₃) releases the free base in situ at a rate that matches the catalytic cycle, keeping the concentration of free "poison" low relative to the catalyst.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for optimizing Suzuki couplings with this substrate.

TroubleshootingLogic Start Problem: Low Yield / Byproducts CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS DesBromo Mass = [M-Br+H] (Hydrodebromination) CheckLCMS->DesBromo Major Peak is M-79/81 Stalled Mass = Starting Material Only (Catalyst Poisoning) CheckLCMS->Stalled No Conversion Homocouple Mass = Dimer (Homocoupling) CheckLCMS->Homocouple Dimer found Sol_DesBromo ACTION: 1. Switch solvent to Dioxane/H2O 2. Use K3PO4 (mild base) 3. Avoid alcohols DesBromo->Sol_DesBromo Sol_Stalled ACTION: 1. Use Bulky Ligands (XPhos) 2. Keep as HCl salt (In-situ release) 3. Increase Temp to 90°C Stalled->Sol_Stalled Sol_Homo ACTION: 1. Degas solvent thoroughly 2. Reduce catalyst loading 3. Add Boronic acid slowly Homocouple->Sol_Homo

Figure 1: Decision matrix for troubleshooting palladium-catalyzed couplings of 5-Bromo-2-methyl-pyridin-4-ylamine.

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Designed to prevent hydrodebromination and catalyst poisoning.[1]

Reagents:

  • Substrate: 5-Bromo-2-methyl-pyridin-4-ylamine HCl (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)[2][3][4]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR Pd(dppf)Cl₂ (for simpler cases).[1]

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Must neutralize the HCl and drive the reaction.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step:

  • Setup: Charge a reaction vial with the HCl salt of the aminopyridine, the boronic acid, K₃PO₄, and the Pd-Ligand system.

    • Why: Adding solids together before solvent ensures the HCl salt is the starting state.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Why: Oxygen promotes homocoupling and catalyst oxidation.[1]

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 85–95°C for 4–16 hours.

    • Note: Do not exceed 100°C if possible to prevent thermal dehalogenation.[1]

  • Workup: Cool to RT. Filter through Celite (to remove Pd).[2] Dilute with EtOAc, wash with Brine.[3][4][5]

    • Purification Tip: The product is an aminopyridine; it may streak on silica. Add 1% Triethylamine (Et₃N) to your eluent (DCM/MeOH) to sharpen peaks.

Protocol B: Salt Formation (Purification & Storage)

If your free base is dark/impure, converting to the HCl salt is the best purification method.

  • Dissolve crude 5-Bromo-2-methyl-pyridin-4-ylamine in minimal Ethanol or Methanol .[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equiv).

  • A precipitate should form immediately.[1] Stir for 30 mins.

  • Filter the solid and wash with cold Diethyl Ether .[1]

  • Dry under vacuum.[1]

    • Result: A stable, off-white solid resistant to oxidation.[1]

Comparative Data: Ligand Performance

The choice of ligand is the single most critical variable in preventing byproducts for this substrate.

LigandConversionHydrodebrominationRecommendation
PPh₃ Low (<30%)ModerateAvoid. Easily displaced by the amine substrate.[1]
dppf Medium (60%)LowGood for standard couplings. Robust.
XPhos High (>90%)Very LowExcellent. Steric bulk prevents poisoning.
SPhos High (>90%)LowExcellent. Good for sterically hindered partners.
Amphos High (>85%)LowGood. Specifically designed for amino-pyridines.[1]

FAQ: Frequently Asked Questions

Q: Can I protect the amine to improve yield? A: Yes. Acetylation (using acetic anhydride) to form the N-acetyl derivative prevents catalyst poisoning completely.[1] However, you must then remove the acetyl group (hydrolysis) after the coupling. The HCl salt method (Protocol A) is preferred as it avoids these two extra synthetic steps.

Q: Why do I see a dimer byproduct? A: This is likely homocoupling of your boronic acid (Ar-Ar) or the pyridine itself.[1] This occurs if there is oxygen in the headspace. Ensure rigorous degassing (sparging with Argon) before heating.

Q: My product is water-soluble and I'm losing it during workup. A: Aminopyridines are polar. If using the HCl salt method, the final product might be protonated if the base wasn't excess. Ensure the aqueous layer pH is >10 during extraction. Use n-Butanol or DCM/Isopropanol (3:1) for extraction if the product is highly polar.[1]

References

  • BenchChem. (2025).[1][2][3][4][6] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Organic Chemistry Portal. (2023).[1] Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands. Retrieved from

  • National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190. Retrieved from

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide to Side Reactions. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Amino-5-bromo-2-methylpyridine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-methylpyridin-4-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 5-Bromo-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 5-Bromo-2-methylpyridin-4-amine hydrochloride (CAS: 1820684-03-4) [4].

The direct bromination of aminopyridines is driven by electrophilic aromatic substitution, where the strongly activating amino group directs incoming electrophiles[1]. However, this reactivity often yields a complex crude matrix containing unreacted starting materials, regioisomers, and over-brominated byproducts [2]. This guide unpacks the causality behind these impurities and provides field-proven, self-validating protocols to isolate the pure hydrochloride salt.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude 5-Bromo-2-methylpyridin-4-amine HCl contains significant 3,5-dibromo impurities. How can I remove them without relying on column chromatography? The Causality: The addition of each electron-withdrawing bromine atom to the pyridine ring significantly reduces the electron density on the pyridine nitrogen, thereby lowering its pKa. The 3,5-dibromo impurity is substantially less basic than the desired monobromo product. The Solution: Implement a differential pH extraction. By carefully adjusting the aqueous solution of your crude salt to pH 4.5, the dibromo impurity will deprotonate into its neutral freebase form, allowing it to be washed away with an organic solvent. The desired monobromo compound will remain protonated and safely dissolved in the aqueous phase.

Q2: I am detecting the 3-bromo regioisomer in my final product. Why did this form, and how do I separate it? The Causality: The amino group at the 4-position activates both the 3- and 5-positions. While the methyl group at the 2-position provides some steric hindrance favoring the 5-position, the 3-bromo isomer is an unavoidable kinetic byproduct [1]. The Solution: Exploit the differential solubility of their hydrochloride salts. The 5-bromo HCl salt has a highly specific crystallization curve in hot ethanol/diethyl ether compared to the 3-bromo isomer. A controlled anti-solvent crystallization will selectively precipitate the desired 5-bromo salt.

Q3: The isolated HCl salt has a persistent yellowish-brown discoloration. What causes this? The Causality: Discoloration typically stems from trace amounts of oxidized aminopyridine species or trapped molecular bromine/NBS degradation products generated during the synthesis [2]. The Solution: Integrate an activated charcoal (Norit) treatment during the hot recrystallization step. The porous carbon matrix traps these high-molecular-weight, highly conjugated colored impurities.

Part 2: Quantitative Data & Physicochemical Profiling

To successfully execute the purification workflows, you must understand the physicochemical boundaries of the target compound (CAS: 10460-50-1 for the freebase) [3] and its common impurities.

Parameter2-Methylpyridin-4-amine (Starting Material)5-Bromo-2-methylpyridin-4-amine (Target)3,5-Dibromo-2-methylpyridin-4-amine (Impurity)
Estimated pKa (Conjugate Acid) ~ 6.5~ 5.2~ 3.5
State at pH 4.5 Protonated (Aqueous Salt)Protonated (Aqueous Salt)Freebase (Organic Soluble)
State at pH 10.0 Freebase (Organic Soluble)Freebase (Organic Soluble)Freebase (Organic Soluble)
Solubility Profile (Freebase) Highly soluble in polar organicsSoluble in EtOAc, DCMSoluble in non-polar organics
Solubility Profile (HCl Salt) Highly soluble in cold waterSoluble in hot EtOH/WaterInsoluble in water

Part 3: Step-by-Step Experimental Protocols

The following protocols form a self-validating system designed to yield >98% pure 5-Bromo-2-methylpyridin-4-amine HCl.

Protocol A: Differential pH Extraction (Removal of Dibromo Impurities)
  • Dissolution: Dissolve 10.0 g of the crude 5-Bromo-2-methylpyridin-4-amine HCl in 100 mL of distilled water in a 500 mL Erlenmeyer flask.

  • Selective Deprotonation: Insert a calibrated pH meter. Slowly add 1M NaOH dropwise until the solution reaches exactly pH 4.5 .

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract with 3 x 50 mL of Dichloromethane (DCM).

    • Self-Validating Checkpoint: Spot the combined DCM layer on a TLC plate alongside the crude mixture. The absence of the main product spot (Rf ~0.4 in 50% EtOAc/Hexane) in the organic layer confirms that the target compound remains in the aqueous phase, while the dibromo impurity has been successfully extracted. Discard the DCM layer.

  • Freebasing the Target: Return the aqueous layer to the flask and adjust the pH to >10.0 using 2M NaOH. The solution will turn cloudy as the target freebase precipitates.

  • Extraction: Extract the basic aqueous layer with 3 x 75 mL of Ethyl Acetate (EtOAc).

  • Drying & Concentration: Combine the EtOAc layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified freebase[2].

Protocol B: Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the purified freebase in a minimal amount of hot Ethanol (EtOH) (approx. 3-4 mL per gram of freebase) at 60 °C.

  • Salt Formation: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise under vigorous stirring. A precipitate may begin to form.

  • Decolorization: Add 10% w/w activated charcoal. Reflux the suspension for 15 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite to remove the charcoal. Wash the pad with 5 mL of hot EtOH.

  • Anti-Solvent Crystallization: To the clear, hot filtrate, add Diethyl Ether dropwise until the solution becomes faintly turbid.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0 °C) for an additional 2 hours.

    • Self-Validating Checkpoint: The formation of distinct, off-white to white needle-like crystals indicates the successful exclusion of the 3-bromo regioisomer, which remains dissolved in the mother liquor.

  • Isolation: Filter the crystals via vacuum filtration, wash with 10 mL of ice-cold diethyl ether, and dry under high vacuum for 12 hours.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 5-Bromo-2-methyl- pyridin-4-amine HCl pH45 Adjust to pH 4.5 (Deprotonate Dibromo) Start->pH45 Dissolve in H2O DCMWash DCM Extraction (Discard Organics) pH45->DCMWash Removes Dibromo pH10 Adjust to pH 10.0 (Freebase Target) DCMWash->pH10 Retain Aqueous EtOAcExt EtOAc Extraction & Concentration pH10->EtOAcExt Target moves to Organic SaltForm Add 4M HCl in Dioxane (Re-form Salt) EtOAcExt->SaltForm Purified Freebase Charcoal Hot EtOH + Charcoal (Remove Color) SaltForm->Charcoal Heat to 60°C Cryst Anti-Solvent Addition (Diethyl Ether) Charcoal->Cryst Filter hot through Celite Pure Pure 5-Bromo-2-methyl- pyridin-4-amine HCl Cryst->Pure Cool to 0°C & Filter

Caption: Logical workflow for the differential pH extraction and recrystallization of the target HCl salt.

References

Optimization

stability issues of 5-Bromo-2-methyl-pyridin-4-ylamine HCl in solution

Introduction Welcome to the technical support guide for 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Inconsistent experimental outcomes, such as variable bioassay results or the appearance of unknown impurities in analytical chromatograms, can often be traced back to the degradation of a key reagent. This guide provides a framework for understanding the potential stability issues of 5-Bromo-2-methyl-pyridin-4-ylamine HCl, offering proactive solutions and reactive troubleshooting to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 5-Bromo-2-methyl-pyridin-4-ylamine HCl.

Q1: How should I store the solid 5-Bromo-2-methyl-pyridin-4-ylamine HCl? A: The solid hydrochloride salt is generally stable. For long-term storage, keep the compound in a tightly sealed container in a refrigerator (+4°C) and protected from light.[1] For short-term storage, a cool, dry, and dark place is sufficient.[2]

Q2: What is the best solvent to prepare a stock solution? A: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules. For aqueous-based assays, a stock in DMSO can then be diluted into your aqueous buffer. Alternatively, for direct use in certain applications, ethanol or methanol can be used. Always ensure the final solvent concentration is compatible with your experimental system.

Q3: How should I store my stock solutions? A: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot your stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. A solution's stability is highly dependent on the solvent and storage conditions; we recommend a formal stability check if solutions are to be stored for an extended period (see Section 3.3).

Q4: Is this compound sensitive to air or oxidation? A: Aminopyridine systems can be susceptible to oxidation, which may be catalyzed by trace metals or light. While the solid HCl salt is relatively stable, solutions, especially at neutral or basic pH, may be more prone to gradual oxidation over time, often indicated by a color change to yellow or brown. Using degassed solvents for solution preparation can mitigate this risk.

Q5: Is the compound sensitive to light? A: Yes, bromo-substituted aromatic compounds can be photolabile.[3][4] Exposure to UV or even high-intensity ambient light can potentially lead to debromination or other radical-mediated degradation pathways. It is critical to store both the solid and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[5]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution & Explanation
Solution turns yellow or brown over time. Oxidative Degradation: The aminopyridine ring is electron-rich and susceptible to oxidation. This process can be accelerated by air (oxygen), light, or trace metal contaminants.1. Use High-Purity, Degassed Solvents: Purge your solvent with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen. 2. Protect from Light: Store solutions in amber vials or wrapped in foil.[5] 3. Prepare Solutions Fresh: Avoid long-term storage of solutions, especially those in aqueous buffers.
Unexpected peaks appear in HPLC or LC-MS analysis. 1. pH-Mediated Hydrolysis: At highly acidic or basic pH, the compound may undergo hydrolysis, although aminopyridines are generally stable. 2. Photodegradation: Exposure to light may have created degradation products.[3][4] 3. Solvent Reactivity: Although less common with standard solvents like DMSO, reactive impurities in the solvent could be the cause.1. Confirm Buffer pH: Ensure the pH of your solution is within a stable range (typically near-neutral, but this must be experimentally verified). 2. Conduct a Control Experiment: Analyze a freshly prepared solution alongside your stored or used solution to confirm if the new peaks are time/storage-dependent. 3. Perform a Forced Degradation Study: To proactively identify potential degradants, subject the compound to stress conditions (see Section 3.3).[6][7] This helps in confirming if the observed peaks are indeed related to the parent compound.
Loss of biological activity or inconsistent assay results. Compound Degradation: The concentration of the active parent compound has likely decreased over time due to one or more of the stability issues mentioned above.1. Quantify Compound Concentration: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock solution before use. 2. Implement Strict Solution Handling Protocols: Always use freshly prepared solutions from a validated solid source. If solutions must be prepared in advance, perform a small-scale stability test in the intended buffer and storage condition.
Compound precipitates out of aqueous solution. Poor Solubility at Experimental pH: The compound is a hydrochloride salt, indicating good solubility at acidic pH. As the pH is raised towards and above the pKa of the pyridinium ion, the free base is formed, which is typically less water-soluble.1. Determine the pKa: The pKa of the pyridine ring nitrogen is crucial. For substituted pyridines, this can vary but is often in the 3-7 range.[8] 2. Adjust pH or Add Co-solvent: Maintain the pH of your buffer well below the pKa to keep the compound protonated and soluble. If the experimental pH cannot be changed, consider adding a small percentage of a water-miscible organic co-solvent like DMSO or ethanol (ensure co-solvent compatibility with your assay).
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting stability issues.

TroubleshootingWorkflow Problem Problem Observed (e.g., Color Change, New Peaks, Low Activity) Check_Fresh Prepare Fresh Solution & Re-analyze Problem->Check_Fresh Problem_Persists Does Problem Persist with Fresh Solution? Check_Fresh->Problem_Persists Source_Issue Potential Issue with: - Solid Material Purity - Solvent Quality - Method Calibration Problem_Persists->Source_Issue Yes Stability_Issue Indicates a Stability Issue in Solution Problem_Persists->Stability_Issue No Investigate Investigate Key Factors Stability_Issue->Investigate pH pH of Solution (Solubility, Hydrolysis) Investigate->pH Light Light Exposure (Photodegradation) Investigate->Light Temp_Time Storage Temp & Time (Thermal Degradation) Investigate->Temp_Time Oxygen Oxygen Exposure (Oxidation) Investigate->Oxygen Solution Implement Solution: - Use Fresh/Amber Vials - Degas Solvents - Adjust pH/Buffer - Aliquot & Freeze pH->Solution Light->Solution Temp_Time->Solution Oxygen->Solution

Caption: Troubleshooting logic for stability issues.

Section 3: Technical Deep Dive & Protocols

Key Factors Influencing Stability

Understanding the chemical structure of 5-Bromo-2-methyl-pyridin-4-ylamine HCl allows us to predict its behavior in solution. The molecule has several key features: an aminopyridine core, which is electron-rich, and a bromo substituent.

StabilityFactors Compound 5-Bromo-2-methyl- pyridin-4-ylamine HCl in Solution Degradation Degradation Products (Loss of Integrity) Compound->Degradation Leads to pH Solution pH pH->Compound Affects protonation, solubility, reactivity Light Light (UV/Visible) Light->Compound Induces photodegradation Temp Temperature Temp->Compound Accelerates reaction rates Oxygen Dissolved O₂ / Oxidants Oxygen->Compound Causes oxidation

Caption: Interplay of factors affecting compound stability.

  • pH: The molecule has two basic centers: the pyridine ring nitrogen and the exocyclic amino group. As a hydrochloride salt, it is protonated and generally more stable and water-soluble in acidic conditions. In neutral or basic solutions, the deprotonated free base is more electron-rich and thus more susceptible to oxidation. Extreme pH values (e.g., <1 or >10) coupled with heat can promote hydrolysis or other degradative reactions.[9][10]

  • Light (Photostability): Aryl halides, such as this bromo-substituted pyridine, are known to be susceptible to photolytic cleavage of the carbon-halogen bond.[3] This can initiate radical chain reactions, leading to a complex mixture of degradation products. This process is a common focus of forced degradation studies as mandated by regulatory agencies.[7]

  • Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation.[7] Storing solutions at elevated temperatures (even room temperature for extended periods) can lead to a significant loss of the parent compound. This principle is used in accelerated stability and forced degradation studies to predict long-term stability.[11]

  • Oxidizing Agents: The electron-donating amino group makes the pyridine ring highly activated and susceptible to oxidation. Common laboratory oxidants, or even atmospheric oxygen, can cause degradation, which is often visually apparent as a color change.

Protocol: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a reliable, high-concentration stock solution in DMSO.

  • Pre-analysis: Allow the vial of 5-Bromo-2-methyl-pyridin-4-ylamine HCl to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance. Use an appropriate weighing vessel (e.g., a glass vial).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a dark background to confirm no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) microvials.

  • Sealing & Labeling: Securely cap each vial. Label clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Freezing: Immediately place the aliquots in a -20°C or -80°C freezer for storage.

Protocol: Basic Forced Degradation Study (Stress Test)

This protocol is a simplified stress test to quickly assess the compound's stability in your specific experimental buffer. It is a crucial step for method development and validation.[6]

  • Preparation: Prepare a solution of 5-Bromo-2-methyl-pyridin-4-ylamine HCl in your experimental aqueous buffer at the final working concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze this solution using your primary analytical method (e.g., HPLC-UV, LC-MS). This is your baseline (T=0) reference. Record the peak area and retention time of the parent compound.

  • Stress Conditions: Aliquot the remaining solution into several separate, clearly labeled vials. Expose them to one or more of the following stress conditions:

    • Thermal Stress: Place a vial in an incubator at 40°C for 24 hours.[7]

    • Photostability Stress: Place a vial in a photostability chamber or expose it to a controlled light source for 24 hours. Include a "dark" control vial wrapped in foil and kept at the same temperature.

    • Acid/Base Stress: Adjust the pH of two separate aliquots to ~pH 2 (with HCl) and ~pH 9 (with NaOH). Let them stand at room temperature for 24 hours. Neutralize before analysis if required by your analytical method.

  • Post-Stress Analysis: After the exposure period, bring all samples back to room temperature. Analyze each stressed sample and the control sample using the same analytical method as in Step 2.

  • Data Evaluation:

    • Compare the peak area of the parent compound in the stressed samples to the T=0 sample. A significant decrease (>5-10%) indicates degradation.

    • Examine the chromatograms for the appearance of new peaks (degradants) and the disappearance of the parent peak.

    • Calculate the mass balance if possible to account for all material.

This stress test will provide critical information on whether your compound is stable under your specific experimental conditions and timeframe.

Section 4: References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

  • ResearchGate. Observed and predicted permeability values for substituted pyridines.

  • Loba Chemie. PYRIDINE FOR SYNTHESIS.

  • Annis, D., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.

  • Apollo Scientific. Pyridine Safety Data Sheet.

  • Di Nardo, G., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. ACS Central Science.

  • Attia, K. A. M., et al. Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride. ResearchGate.

  • Sahu, P. K., et al. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.

  • Cabral, J. de O., et al. (1966). The co-ordination number of transition-metal ions. Part V. The relative stabilities of some tetrahedral and octahedral cobalt(II) complexes of alkyl pyridines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

  • Rontani, J. F., et al. (2000). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.

  • Cinar, Z., et al. (2005). Acidity Study on 3-Substituted Pyridines. MDPI.

  • Sit, C., et al. (2018). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC.

  • Sun, M. S., & Brewer, D. G. (1967). The Stability of Silver(I) Complexes of Some 3- and 4-Substituted Pyridines. ACS Publications.

  • Guidechem. 5-BroMo-2-Methyl-pyridin-4-ylaMine hydrochloride 1820684-03-4 wiki.

  • Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Chemical Sciences.

  • D'Andrea, S. (2022). The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories.

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • Mondal, B., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. ResearchGate.

  • Sigma-Aldrich. 4-Amino-5-bromo-2-methylpyridine.

  • Zhang, Y., et al. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications.

  • Wang, Y., et al. (2025). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications.

  • Fisher Scientific. 5-Bromo-2-methylpyridine Safety Data Sheet.

Sources

Reference Data & Comparative Studies

Validation

2D NMR analysis for structure confirmation of 5-Bromo-2-methyl-pyridin-4-ylamine HCl

Topic: via 2D NMR Content Type: Comparative Analytical Guide Audience: Senior Analytical Chemists, CMC Leads, and Drug Discovery Scientists[1] [1] Executive Summary In the synthesis of substituted aminopyridines, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: via 2D NMR Content Type: Comparative Analytical Guide Audience: Senior Analytical Chemists, CMC Leads, and Drug Discovery Scientists[1]

[1]

Executive Summary

In the synthesis of substituted aminopyridines, specifically 5-Bromo-2-methyl-pyridin-4-ylamine HCl , regioisomerism presents a critical quality control challenge. Standard electrophilic aromatic substitutions or aminations on the pyridine ring often yield mixtures of isomers (e.g., 3-bromo vs. 5-bromo, or 3-amino vs. 4-amino) that possess identical molecular weights (LC-MS) and deceptively similar 1D NMR profiles.[1]

This guide compares the limitations of standard 1D


H NMR  against the 2D NMR Suite (HSQC, HMBC, NOESY) , establishing the latter as the mandatory protocol for unequivocal structure validation in GMP/GLP environments.
Part 1: The Analytical Challenge (The "Alternative")

The Scenario: You have synthesized a batch of 5-Bromo-2-methyl-pyridin-4-ylamine HCl.

  • Target Structure: Pyridine ring substituted at 2 (Methyl), 4 (Amine), and 5 (Bromo).[2][3] Protons are located at positions 3 and 6.

  • Common Isomer (Impurity): 5-Bromo-2-methyl-pyridin-3-ylamine (Amine at position 3).[1]

Why 1D NMR Fails: In both the target and the common 3-amino isomer, the aromatic protons are isolated from each other (para- or meta-like relationships often resulting in singlets or weak meta-couplings).[1]

  • Target (4-NH2): H3 and H6 appear as singlets.

  • Isomer (3-NH2): H4 and H6 appear as singlets.[1]

Relying solely on chemical shift predictions is risky due to the complex shielding/deshielding effects of the amine (shielding) and bromine (deshielding) groups in a hydrochloride salt environment. 1D NMR is therefore classified as "Ambiguous" for this specific regioisomer differentiation.

Part 2: The Solution – 2D NMR Protocol

To guarantee structural integrity, a self-validating 2D NMR workflow is required.[1][4] This protocol utilizes DMSO-d


  to prevent proton exchange of the amine/HCl protons, which are critical diagnostic handles.
2.1 Experimental Methodology
ParameterSpecificationRationale
Sample Mass 10–15 mgSufficient concentration for 2D sensitivity (HMBC) within reasonable scan times.
Solvent DMSO-d

(99.9% D)
Essential for solubilizing HCl salts and observing exchangeable amine protons (

).[1]
Temperature 298 K (25°C)Standard ambient temperature to minimize peak broadening.
Pulse Sequences hsqcedetgpsisp2.3 (HSQC)hmbcgplpndqf (HMBC)noesygpphpp (NOESY)Gradient-enhanced sequences provide cleaner spectra with fewer artifacts than standard magnitude mode.[1]
Mixing Time 300–500 ms (NOESY)Optimized for small molecules (MW ~223 Da) to observe spatial NOE correlations.
2.2 The Logic of Assignment (Step-by-Step)

The confirmation relies on establishing the connectivity of the Methyl group (C2) relative to the Amine (C4) and Proton (C3) .

Step 1: HSQC (The Census)

  • Identify the carbon attached to the Methyl protons (~2.3 ppm).

  • Identify the carbons attached to the two aromatic singlets (H-A and H-B).

  • Outcome: We now know which Carbon belongs to which Proton, but we do not know their positions on the ring.

Step 2: HMBC (The Skeleton) This is the "smoking gun" experiment. We look for Long-Range (2-3 bond) couplings from the Methyl protons .[1]

  • Target (4-NH2): Methyl protons (at C2) will couple to C2 (2-bond) and C3 (3-bond).[1]

    • Crucial Check: In the HSQC, is C3 protonated? YES (It holds H3).

  • Isomer (3-NH2): Methyl protons (at C2) will couple to C2 and C3 .[1]

    • Crucial Check: In the Isomer, C3 holds the Amine. Is C3 protonated? NO (It is quaternary).

Step 3: NOESY (The Spatial Verification)

  • Target: The Methyl group is spatially adjacent to H3 . You will see a strong NOE cross-peak between Methyl (~2.3 ppm) and the aromatic singlet at ~6.5 ppm (H3).

  • Isomer: The Methyl group is adjacent to the Amine group. You will see NOE to the exchangeable NH2 protons, but not to a ring carbon proton (H4 is too far).

Part 3: Comparative Data Analysis

The following table contrasts the expected spectral data for the Target vs. the Isomer, highlighting the specific signals that confirm the product.

FeatureTarget: 5-Bromo-2-methyl-pyridin-4-ylamineIsomer: 5-Bromo-2-methyl-pyridin-3-ylamineStatus
1D

H Multiplicity
Two Singlets (H3, H6)Two Singlets (H4, H6)Ambiguous
HMBC from Methyl Correlates to a Protonated Carbon (C3)Correlates to a Quaternary Carbon (C3-NH2)Definitive
NOESY from Methyl Strong NOE to Ring Proton (H3)Strong NOE to Amine Protons (NH2)Definitive
Chemical Shift (H3/H4) H3 is ortho to NH2: Upfield (~6.5 ppm) H4 is ortho to NH2: Upfield (~6.5 ppm) Ambiguous
Simulated Spectral Data (Target Molecule in DMSO-d

)
  • 
     2.35 (s, 3H):  Methyl group.
    
  • 
     6.85 (s, 1H):  H3 (Shielded by adjacent amine). NOE to Methyl.[5]
    
  • 
     8.15 (s, 1H):  H6 (Deshielded by adjacent N and Br). No NOE to Methyl.
    
  • 
     6.20 (br s, 2H):  NH
    
    
    
    (Exchangeable).
Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic used to accept or reject a batch based on the specific HMBC/NOESY correlations described above.

NMR_Workflow Sample Sample: 5-Bromo-2-methyl-pyridin-4-ylamine HCl Exp_1D Experiment: 1D 1H NMR Sample->Exp_1D Result_1D Result: 2 Aromatic Singlets + Methyl Exp_1D->Result_1D Decision_1D Ambiguity: Could be 3-NH2 or 4-NH2 isomer Result_1D->Decision_1D Exp_2D Experiment: 2D Suite (HSQC + HMBC + NOESY) Decision_1D->Exp_2D Required for GMP Analysis_HMBC Analysis: HMBC from Methyl (2.3 ppm) Exp_2D->Analysis_HMBC Analysis_NOESY Analysis: NOESY from Methyl Exp_2D->Analysis_NOESY Path_Target Correlation to Protonated Carbon (C3) (Confirmed by HSQC) Analysis_HMBC->Path_Target Observed Path_Isomer Correlation to Quaternary Carbon (C3-NH2) (No HSQC match) Analysis_HMBC->Path_Isomer Not Observed Final_Valid CONCLUSION: Structure CONFIRMED Path_Target->Final_Valid Final_Reject CONCLUSION: REJECT (Isomer) Path_Isomer->Final_Reject NOE_Target NOE to Ring Proton (H3) Analysis_NOESY->NOE_Target Observed NOE_Isomer NOE to Amine (NH2) only Analysis_NOESY->NOE_Isomer Not Observed NOE_Target->Final_Valid NOE_Isomer->Final_Reject

Caption: Logical flow for distinguishing the target 4-amino regioisomer from the 3-amino impurity using specific HMBC and NOESY checkpoints.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for NMR interpretation rules regarding pyridine substitution effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for optimized NOESY/HMBC pulse sequences).

  • BenchChem. (2025).[3][4] Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR. Link (Comparative data for aminopyridine analogs).

  • Fuloria, N. K., & Fuloria, S. (2013).[6] Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Link (Methodology for assigning quaternary carbons in heterocycles via HMBC).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link (Authoritative database for chemical shift correlations in pyridine systems).

Sources

Comparative

Advanced Mass Spectrometry Characterization of 5-Bromo-2-methyl-pyridin-4-ylamine HCl: A Q-TOF vs. Triple Quadrupole Comparison Guide

Executive Summary & Chemical Profile 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (Free base CAS: 112158-03-5) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride (Free base CAS: 112158-03-5) is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Accurate structural characterization and trace-level quantitation of this compound require robust LC-MS/MS methodologies.

Because the molecule contains a bromine atom, it presents a unique analytical advantage: the natural isotopic distribution of bromine (


Br and 

Br) exists in a nearly 1:1 ratio (50.69% to 49.31%). Under positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates, and the free base is protonated to form a characteristic [M+H]

isotopic doublet at m/z 186.9871 and 188.9851
[1]. This doublet acts as an endogenous isotopic tracer, allowing analytical scientists to rapidly differentiate between structural core fragments (which retain the doublet) and halogen-loss fragments (which collapse into a single mass peak).

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind the fragmentation of 5-Bromo-2-methyl-pyridin-4-ylamine is essential for selecting the correct mass transitions for targeted quantitation or structural elucidation. When subjected to Collision-Induced Dissociation (CID), the protonated molecule exhibits three primary, predictable bond cleavages:

  • Deamination (Loss of NH

    
    , -17.03 Da):  Protonation highly favors the exocyclic amine nitrogen or the pyridine nitrogen. Cleavage of the C-NH
    
    
    
    bond yields an abundant fragment doublet at m/z 170.0 / 172.0 . This behavior is highly characteristic of aniline and aminopyridine derivatives under ESI-MS/MS conditions[2].
  • Dehalogenation (Loss of Br• or HBr): Halogenated pyridines are uniquely prone to C-Br bond cleavage under medium-to-high collision energies. The molecule can undergo homolytic cleavage to lose a bromine radical (-78.92/-80.92 Da), forming a radical cation at m/z 108.1 , or lose HBr (-79.93/-81.93 Da) to form a stable cation at m/z 107.1 [1]. The disappearance of the 1:1 isotopic doublet in these fragments confirms the loss of the halogen atom.

  • Pyridine Ring Cleavage (Loss of HCN, -27.01 Da): A classic heterocyclic fragmentation pathway where the aromatic ring opens and expels hydrogen cyanide, often occurring sequentially after deamination or dehalogenation[3].

fragmentation M [M+H]+ m/z 187.0 / 189.0 (Isotopic Doublet) F1 [M+H - NH3]+ m/z 170.0 / 172.0 (Doublet Retained) M->F1 -NH3 (-17 Da) Low CE (10-15 eV) F2 [M+H - Br•]+• m/z 108.1 (Singlet) M->F2 -Br• (-79/-81 Da) Med CE (20-25 eV) F3 [M+H - HBr]+ m/z 107.1 (Singlet) M->F3 -HBr (-80/-82 Da) Med CE (20-25 eV) F4 Ring Cleavage Loss of HCN (-27 Da) F1->F4 -HCN (-27 Da) High CE (>30 eV) F3->F4 -HCN (-27 Da) High CE (>30 eV)

CID Fragmentation pathway of protonated 5-Bromo-2-methyl-pyridin-4-ylamine.

Platform Comparison: HR-QTOF vs. Nominal Mass QqQ

When integrating this API building block into a drug development pipeline, laboratories must choose the appropriate MS platform. Below is an objective comparison between a High-Resolution Quadrupole Time-of-Flight (HR-QTOF) system and a Nominal Mass Triple Quadrupole (QqQ) system.

Comparative Performance Data
Performance MetricPlatform A: HR-QTOF MSPlatform B: Triple Quadrupole (QqQ) MSAdvantage / Use Case
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Nominal Mass)Q-TOF: Unambiguous elemental composition for unknown impurity profiling.
Resolution (FWHM) 30,000 – 60,000Unit Resolution (~0.7 Da)Q-TOF: Resolves isobaric interferences in complex biological matrices.
Sensitivity (Targeted) Moderate to HighUltra-High (Sub-pg on-column)QqQ: Superior for trace-level residual intermediate screening and PK studies.
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ: Better suited for validated QA/QC quantitative assays.
Primary Acquisition Full Scan / Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)QqQ: Maximizes duty cycle for specific transitions (e.g., m/z 187

107).

Scientific Verdict: Use the HR-QTOF during the early synthetic route development to map degradation products and confirm the identity of the intermediate. Transition to the QqQ for validated, high-throughput batch release testing and pharmacokinetic (PK) quantitation.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) based on the molecule's inherent isotopic physics.

Step-by-Step Methodology (Targeted QqQ Analysis)
  • Sample Preparation: Dissolve 5-Bromo-2-methyl-pyridin-4-ylamine HCl in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute serially with 0.1% Formic Acid in Water to a working concentration of 10 ng/mL.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Self-Validating System Suitability Test (SST): Before initiating MRM scans, run a full MS1 scan (m/z 100-250). Critical Check: Verify that the intensity ratio of m/z 187.0 to 189.0 is strictly between 0.95 and 1.05. Causality: If the ratio skews significantly (e.g., 1.3:1), it indicates detector saturation or severe ion suppression, rendering subsequent quantitative data invalid. The sample must be diluted until the 1:1 isotopic fidelity is restored.

  • MRM Acquisition: Monitor the following transitions:

    • Quantifier: m/z 186.9

      
       107.1 (Collision Energy: 22 eV)
      
    • Qualifier: m/z 188.9

      
       107.1 (Collision Energy: 22 eV)
      

workflow S1 Sample Prep (Serial Dilution) S2 UHPLC Separation (C18, Acidic Gradient) S1->S2 S3 ESI(+) Ionization (Form [M+H]+) S2->S3 S4 SST Validation (Verify 1:1 Br Isotope) S3->S4 S5 MRM Quantitation (m/z 187->107) S4->S5

Standardized self-validating LC-MS/MS analytical workflow for halogenated aminopyridines.

References

1.[1] Collisional activation of protonated halogeno-pyridines: different behaviour of target gases. kuleuven.be. 2.[2] Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. nih.gov. 3.[3] Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? researcher.life.

Sources

Validation

comparative reactivity of 5-Bromo-2-methyl-pyridin-4-ylamine HCl vs other brominated pyridines

[1] Executive Summary Compound: 5-Bromo-2-methyl-pyridin-4-ylamine HCl Core Challenge: The "Ortho-Deactivation" Paradox.[1] Verdict: This substrate presents a significantly higher activation barrier for Palladium-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 5-Bromo-2-methyl-pyridin-4-ylamine HCl Core Challenge: The "Ortho-Deactivation" Paradox.[1] Verdict: This substrate presents a significantly higher activation barrier for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) compared to standard bromopyridines.[1]

This guide analyzes the reactivity profile of 5-Bromo-2-methyl-pyridin-4-ylamine (Compound A) against common brominated pyridine alternatives.[1] Unlike simple electrophiles, the 4-amino group exerts a potent electron-donating effect ortho to the bromine, rendering the C–Br bond electron-rich and resistant to oxidative addition.[1] Successful functionalization requires specific protocols to overcome this electronic deactivation and the potential catalyst poisoning by the free amine.

Structural & Electronic Analysis

To predict reactivity accurately, we must deconstruct the electronic environment of the C–Br bond.

The "Push-Pull" Electronic Map

The reactivity of bromopyridines is dictated by the balance between the electron-withdrawing nature of the pyridine nitrogen (activation) and any electron-donating substituents (deactivation).

FeatureElectronic EffectImpact on C–Br Reactivity
Pyridine Nitrogen (N1) Inductive Withdrawal (-I) & Resonance (-M)Activates C2, C4, and C6 positions.[1] Less effect on C3/C5.
4-Amino Group (-NH₂) Strong Resonance Donation (+M)Deactivates C3 and C5 (Ortho/Para direction). Pushes electron density into the C–Br bond.
2-Methyl Group (-CH₃) Weak Inductive Donation (+I)Slight Deactivation. Increases electron density of the ring globally.
Comparative Reactivity Hierarchy

The following table ranks the theoretical reactivity of brominated pyridines in Pd(0) oxidative addition (fastest to slowest).

RankCompoundStructureReactivity Driver
1 (Fastest) 2-Bromopyridine Br at C2 (α to N)Strong activation by N1 (-I/-M).[1] Electron-deficient C–Br bond.[1][2]
2 3-Bromopyridine Br at C3 (β to N)Neutral. N1 has minimal resonance impact on C3.
3 5-Bromo-2-methylpyridin-3-amine Br at C5, NH₂ at C3Meta-relationship. The amino group donates to C2/C4/C6.[1] C5 is not strongly enriched.
4 (Slowest) 5-Bromo-2-methylpyridin-4-ylamine Br at C5, NH₂ at C4Ortho-relationship. The amino group donates directly into C5.[1] The C–Br bond has high double-bond character.[1]

Critical Reactivity Challenges

Challenge A: Slow Oxidative Addition (The Rate-Limiting Step)

In the target compound, the 4-amino group donates electron density directly to the C5 carbon (ortho position). This creates an electron-rich C–Br bond that repels the nucleophilic Pd(0) species.

  • Implication: Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating (refluxing dioxane/water >12 hours) to achieve moderate yields.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or PCy₃) to increase the nucleophilicity of the Palladium center.

Challenge B: Catalyst Poisoning (The HCl Factor)

The starting material is supplied as an HCl salt .

  • Risk: Direct addition to a catalytic mixture can protonate the base or, if neutralized in situ, the free amine (4-NH₂) can bind competitively to the Palladium center (Pd-N coordination), arresting the catalytic cycle.

  • Solution: Perform a "Free-Base Wash" or use a strong inorganic base (K₃PO₄) in excess (3.0–4.0 equiv) to ensure complete neutralization and regeneration of the active catalyst.

Visualizing the Mechanism

The following diagram illustrates the competing pathways and the specific electronic deactivation affecting the target compound.

Reactivity cluster_legend Electronic Effect Substrate 5-Bromo-2-methyl- pyridin-4-ylamine Pd0 Pd(0)L2 (Active Catalyst) Substrate->Pd0  + Base (Neutralize HCl) Complex Pd(II) Oxidative Addition Complex Pd0->Complex  Slow OA (High Barrier) Poison Pd-Amine Coordination (Dead) Pd0->Poison  Reversible Binding (Catalyst Poisoning) Product Coupled Product Complex->Product  Transmetallation & Red. Elim. Desc 4-NH2 group donates e- to C5, making C-Br bond strong and resistant to Pd insertion.

Caption: Mechanistic pathway highlighting the high barrier to oxidative addition caused by the 4-amino group's electron donation.[3][4]

Experimental Protocols

Since direct literature on the 4-amino isomer is often conflated with the 3-amino isomer, this protocol is optimized based on "nearest neighbor" reactivity data (e.g., 2-amino-5-bromopyridine) and adapted for the deactivated nature of the target.[1]

Protocol A: Optimized Suzuki-Miyaura Coupling

Recommended for coupling with arylboronic acids.[1]

Reagents:

  • Substrate: 5-Bromo-2-methyl-pyridin-4-ylamine HCl (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[5][6]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.5 equiv) — High excess required for HCl salt.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[7][8][9]

Step-by-Step Workflow:

  • Free-Basing (Optional but Recommended): Dissolve the HCl salt in minimal water, neutralize with sat. NaHCO₃, extract with EtOAc, dry, and concentrate.[8][10][11][12] This prevents chloride interference.

  • Degassing: In a reaction vial, combine the (neutralized) substrate, boronic acid, and base. Evacuate and backfill with Argon (x3).

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes.

  • Catalyst Addition: Add the Pd catalyst and Ligand under positive Argon pressure.

  • Reaction: Seal and heat to 95–100 °C for 16–24 hours.

    • Note: Standard 80 °C protocols for 3-bromopyridine will likely result in incomplete conversion.[1]

  • Work-up: Filter through Celite (to remove Pd), dilute with EtOAc, wash with brine, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Alternative "Activation" Strategy

If Protocol A fails (low yield), convert the amine to an acetamide before coupling.

  • Protection: React substrate with Acetic Anhydride (Ac₂O) to form N-(5-bromo-2-methylpyridin-4-yl)acetamide.

  • Effect: The acetyl group withdraws electron density from the nitrogen lone pair, stopping the resonance donation into the ring.

  • Result: The C–Br bond becomes "activated" (similar to 3-bromopyridine).

  • Coupling: Perform Suzuki coupling (standard conditions).

  • Deprotection: Hydrolyze with NaOH/MeOH to restore the amine.

Comparative Data Table

The following data summarizes expected performance based on electronic isomers.

SubstrateRelative Rate (OA)Recommended Catalyst SystemYield Expectation (Standard Conditions)
2-Bromopyridine 100 (Baseline)Pd(PPh₃)₄>90%
3-Bromopyridine 60Pd(PPh₃)₄80-90%
5-Bromo-2-methylpyridin-3-amine 40Pd(dppf)Cl₂70-85%
5-Bromo-2-methylpyridin-4-ylamine 15 Pd(OAc)₂ / SPhos 40-60% (requires optimization)

References

  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. (Note: Isomeric comparison). Retrieved from

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine. (Demonstrates reactivity of the 3-amino isomer).[2][7][9][13] Available at: [13]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Ligand Effects. Available at:

  • Sigma-Aldrich. Product Specification: 4-Amino-2-methylpyridine (Precursor).[1][14] Available at:

Sources

Comparative

HPLC Purity Analysis of 5-Bromo-2-methyl-pyridin-4-ylamine HCl: A Comparative Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6] 5-Bromo-2-methyl-pyridin-4-ylamine HCl (CAS: 1000806-64-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Bromo-2-methyl-pyridin-4-ylamine HCl (CAS: 1000806-64-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) [1].

The Analytical Challenge: The molecule presents a "perfect storm" for reverse-phase chromatography:

  • Basic Nitrogen (Pyridine & Amine): With a predicted pKa ~7.0–8.0, the molecule is fully protonated at standard acidic pH (0.1% Formic Acid), leading to severe secondary interactions with residual silanols on silica columns. This results in peak tailing (

    
    ).[1]
    
  • Structural Isomers: Synthesis often yields regioisomers (e.g., 3-bromo or 5-bromo positional isomers) that are difficult to resolve on standard C18 phases due to identical hydrophobicity.

This guide compares three distinct separation strategies to identify the optimal purity method:

  • Method A: Traditional Acidic C18 (The Control)

  • Method B: Phenyl-Hexyl Phase (Selectivity Alternative)

  • Method C: High pH Hybrid C18 (The Recommended Solution)

Comparative Analysis of Stationary Phases

The following data summarizes the performance of three methodologies when analyzing a crude sample spiked with 0.5% regioisomer impurity.

Table 1: Performance Metrics Comparison
ParameterMethod A: Acidic C18 Method B: Phenyl-Hexyl Method C: High pH Hybrid C18
Stationary Phase Standard C18 (5µm)Phenyl-Hexyl (3.5µm)Hybrid Ethylene-Bridged C18 (2.5µm)
Mobile Phase 0.1% Formic Acid / MeCN10mM NH₄Formate / MeOH10mM NH₄HCO₃ (pH 10) / MeCN
Retention Mechanism HydrophobicHydrophobic +

-

Interaction
Hydrophobic (Neutral State)
Tailing Factor (

)
1.8 (Fail) 1.1 (Pass)1.05 (Excellent)
Resolution (

)
1.2 (Co-elution)2.8 (High Selectivity) 2.1 (Good)
Backpressure LowMediumMedium-High
Verdict Not RecommendedBest for Isomer Separation Best for General Purity
Expert Insight: The Mechanism of Action
  • Method A Failure: The protonated aminopyridine interacts ionically with anionic silanols (

    
    ) on the silica surface. This "cation-exchange" mechanism drags the peak tail [2].
    
  • Method B Success: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the electron-deficient pyridine ring. This interaction is orthogonal to hydrophobicity, allowing excellent separation of the bromo- regioisomers based on electron density differences rather than just size [3].
  • Method C Success: At pH 10, the amine is deprotonated (neutral). Without a positive charge, the analyte cannot interact with silanols, resulting in a perfectly symmetrical Gaussian peak.

Recommended Experimental Protocol

Based on the comparison, Method C (High pH) is recommended for routine purity release due to its robustness. However, if regioisomer separation is the primary critical quality attribute (CQA), Method B is the superior choice.

Below is the detailed protocol for Method C (High pH Strategy) , which offers the best balance of peak shape and speed.

Reagents & Equipment[2][8][9][10]
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100mm, 2.5µm or 3.5µm). Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 35°C (Improves mass transfer for basic compounds)

  • Detection: UV @ 254 nm (Pyridine

    
     transition) and 280 nm.
    
  • Injection Volume: 5 µL

Gradient Table
Time (min)% Buffer (A)% Acetonitrile (B)Description
0.0955Equilibration
1.0955Isocratic Hold (Void volume)
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
16.0955End

Visualizing the Analytical Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the analyst through selecting the correct column based on specific impurity profiles.

MethodSelection Start Start: 5-Bromo-2-methyl-pyridin-4-ylamine Analysis CheckImpurity Primary Impurity Type? Start->CheckImpurity Regio Regioisomers (e.g., 3-Bromo) CheckImpurity->Regio Isomeric General General Synthesis By-products CheckImpurity->General Hydrophobic Phenyl Select: Phenyl-Hexyl Column (MeOH Mobile Phase) Regio->Phenyl Maximize Pi-Pi Selectivity TailingCheck Is Peak Tailing > 1.3? General->TailingCheck HighPH Select: Hybrid C18 (pH 10 Buffer) TailingCheck->HighPH Yes (Suppress Ionization) IonPair Alternative: C18 + TFA (0.1% TFA) TailingCheck->IonPair No (Standard C18 OK)

Caption: Decision matrix for selecting stationary phases based on impurity profile and peak shape requirements.

Diagram 2: High pH Mechanism of Action

Visualizing why High pH eliminates tailing for this specific molecule.

Mechanism cluster_Acid Low pH (Acidic) cluster_Base High pH (Basic) Pyridine_Plus Pyridine-H+ Interaction Ionic Drag (Tailing) Pyridine_Plus->Interaction Silanol_Minus Silanol (Si-O-) Silanol_Minus->Interaction Pyridine_Neu Pyridine (Neutral) NoInteraction No Interaction (Sharp Peak) Pyridine_Neu->NoInteraction Silanol_Minus2 Silanol (Si-O-)

Caption: Mechanistic comparison of analyte-silanol interactions at Low pH vs. High pH.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent incompatibilityDissolve sample in mobile phase starting conditions (5% MeCN/Buffer). Avoid 100% DMSO diluent if possible.
Retention Time Drift pH instabilityAminopyridines are sensitive to pH near their pKa. Ensure buffer is freshly prepared and pH 10 is precise.
Ghost Peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50 MeOH/Water + 0.1% Formic Acid.

References

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link] (Context from search 1.1)

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][6] Retrieved from [Link]

  • PubChem. (2025).[7] 5-Bromo-2-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Journey: From Precursor to Product in the Synthesis of 5-Bromo-2-methyl-pyridin-4-ylamine HCl

A Technical Guide for Researchers and Drug Development Professionals In the intricate world of pharmaceutical synthesis, the unambiguous characterization of a target molecule and its synthetic intermediates is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the unambiguous characterization of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride and its precursors. By examining the evolution of their spectral signatures—across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—we can trace the chemical transformations that underpin the synthesis, ensuring the identity and purity of each compound along the pathway. This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic endeavors.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 5-Bromo-2-methyl-pyridin-4-ylamine typically proceeds through a multi-step sequence, starting from a readily available precursor. For the purpose of this guide, we will explore a plausible and common synthetic route, focusing on the distinct spectroscopic changes at each stage.

Synthetic_Pathway A 2-Methyl-4-aminopyridine B 2-Methyl-4-nitropyridine A->B Nitration C 5-Bromo-2-methyl-4-nitropyridine B->C Bromination D 5-Bromo-2-methyl-pyridin-4-ylamine C->D Reduction E 5-Bromo-2-methyl-pyridin-4-ylamine HCl D->E HCl Salt Formation

Figure 1: A plausible synthetic pathway for 5-Bromo-2-methyl-pyridin-4-ylamine HCl.

This guide will dissect the spectroscopic characteristics of each compound in this pathway, providing a framework for in-process monitoring and final product verification.

Spectroscopic Comparison: A Step-by-Step Analysis

The transformation of functional groups at each synthetic step imparts a unique spectroscopic fingerprint on the molecule. By comparing these fingerprints, we can confidently track the progress of the reaction.

Step 1: From Amine to Nitro - The Spectroscopic Shift of Oxidation

The initial step involves the nitration of the starting material, 2-methyl-4-aminopyridine, to form 2-methyl-4-nitropyridine. This conversion from an electron-donating amino group (-NH₂) to a strongly electron-withdrawing nitro group (-NO₂) induces significant changes in the electronic environment of the pyridine ring, which are readily observed in their respective spectra.

Table 1: Spectroscopic Data for 2-Methyl-4-aminopyridine and 2-Methyl-4-nitropyridine

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
2-Methyl-4-aminopyridine ~7.8 (d, 1H), ~6.4 (d, 1H), ~6.2 (s, 1H), ~4.7 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)[1]~158, ~149, ~110, ~106, ~21~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1600, 1500 (C=C/C=N stretch)[2]108 (M⁺)[1]
2-Methyl-4-nitropyridine ~8.3 (d, 1H), ~8.1 (d, 1H), ~8.0 (dd, 1H), ~2.6 (s, 3H, CH₃)[3]~155, ~150, ~124, ~118, ~20~1530, ~1350 (NO₂ stretch), ~1600, 1500 (C=C/C=N stretch)[4]138 (M⁺)[5]

¹H NMR Analysis: The ¹H NMR spectrum of 2-methyl-4-aminopyridine shows the aromatic protons at relatively upfield chemical shifts due to the electron-donating effect of the amino group. Upon nitration to 2-methyl-4-nitropyridine, the powerful deshielding effect of the nitro group causes a significant downfield shift of all aromatic protons[3]. The broad singlet for the -NH₂ protons in the starting material will also disappear.

¹³C NMR Analysis: Similarly, the ¹³C NMR spectrum will reflect the change in electron density. The carbon atoms of 2-methyl-4-nitropyridine are expected to be deshielded (shifted downfield) compared to those of 2-methyl-4-aminopyridine.

IR Spectroscopy: The most telling change in the IR spectrum is the disappearance of the characteristic N-H stretching and bending vibrations of the primary amine (around 3400-3200 cm⁻¹ and 1640 cm⁻¹, respectively) and the appearance of strong new bands corresponding to the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively)[2][4].

Mass Spectrometry: The molecular ion peak in the mass spectrum will shift from m/z 108 for the starting material to m/z 138 for the nitrated product, corresponding to the addition of a nitro group and removal of two hydrogen atoms[1][5].

Step 2: Introduction of Bromine - Halogenation Effects

The subsequent step is the bromination of 2-methyl-4-nitropyridine to yield 5-bromo-2-methyl-4-nitropyridine. The introduction of a bromine atom, another electron-withdrawing group, will further influence the electronic environment of the pyridine ring.

Table 2: Spectroscopic Data for 5-Bromo-2-methyl-4-nitropyridine

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
5-Bromo-2-methyl-4-nitropyridine ~8.7 (s, 1H), ~8.6 (s, 1H), ~2.6 (s, 3H, CH₃)Predicted: ~156, ~152, ~140, ~125, ~120, ~20~1530, ~1350 (NO₂ stretch), ~1600, 1480 (C=C/C=N stretch), ~600-500 (C-Br stretch)216/218 (M⁺, Br isotope pattern)[6]

¹H NMR Analysis: The ¹H NMR spectrum of 5-bromo-2-methyl-4-nitropyridine will be simpler in the aromatic region compared to its precursor, as one of the ring protons is replaced by bromine. The remaining two aromatic protons will appear as singlets, and their chemical shifts will be influenced by the combined electron-withdrawing effects of the nitro and bromo substituents.

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbon atom directly bonded to the bromine will experience a significant downfield shift. The other carbon resonances will also be affected by the new substitution pattern.

IR Spectroscopy: The IR spectrum will retain the characteristic nitro group absorptions. A new band in the low-frequency region (around 600-500 cm⁻¹) attributable to the C-Br stretching vibration should appear[7].

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with peaks at m/z 216 and 218[6].

Step 3: Reduction of the Nitro Group - A Return to the Amine

The penultimate step is the reduction of the nitro group in 5-bromo-2-methyl-4-nitropyridine to form the corresponding amine, 5-bromo-2-methyl-pyridin-4-ylamine. This transformation from a strongly electron-withdrawing group to an electron-donating group will reverse many of the spectroscopic trends observed in the initial nitration step.

Table 3: Spectroscopic Data for 5-Bromo-2-methyl-pyridin-4-ylamine

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
5-Bromo-2-methyl-pyridin-4-ylamine Predicted: ~8.0 (s, 1H), ~6.5 (s, 1H), ~4.5 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃)[8]Predicted: ~155, ~150, ~145, ~112, ~108, ~22[8]~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1600, 1500 (C=C/C=N stretch)[9]187/189 (M⁺, Br isotope pattern)

¹H NMR Analysis: The reduction of the nitro group to an amino group will cause a significant upfield shift of the aromatic protons due to the electron-donating nature of the amino group. A new broad singlet corresponding to the -NH₂ protons will also appear in the spectrum[8].

¹³C NMR Analysis: The ¹³C NMR spectrum will show a corresponding upfield shift for the ring carbons compared to the nitro-substituted precursor, reflecting the increased electron density[8].

IR Spectroscopy: The most prominent change in the IR spectrum will be the disappearance of the strong nitro group absorptions and the reappearance of the characteristic N-H stretching and bending vibrations of a primary amine[9].

Mass Spectrometry: The molecular ion peaks in the mass spectrum will shift to m/z 187 and 189, consistent with the reduction of the nitro group (loss of two oxygen atoms and addition of two hydrogen atoms).

Step 4: Salt Formation - The Influence of Protonation

The final step is the formation of the hydrochloride salt, 5-Bromo-2-methyl-pyridin-4-ylamine HCl. Protonation of the pyridine ring nitrogen will have a profound effect on the electronic structure and, consequently, the NMR spectra.

Table 4: Spectroscopic Data for 5-Bromo-2-methyl-pyridin-4-ylamine HCl

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
5-Bromo-2-methyl-pyridin-4-ylamine HCl Expected downfield shift of aromatic and methyl protons compared to the free base. A broad -NH₃⁺ signal may be observed.Expected downfield shift of ring carbons compared to the free base.Broad N-H⁺ stretching bands (~3000-2500 cm⁻¹).187/189 (M⁺ of the free base)

¹H and ¹³C NMR Analysis: Protonation of the pyridine nitrogen withdraws electron density from the ring, leading to a general deshielding of all ring protons and carbons. This results in a downfield shift of their respective signals in the ¹H and ¹³C NMR spectra compared to the free base. The amino protons may also become a broader singlet and shift downfield due to the formation of the ammonium salt.

IR Spectroscopy: In the IR spectrum, the formation of the pyridinium ion will give rise to new, broad absorption bands in the 3000-2500 cm⁻¹ region, which are characteristic of N-H⁺ stretching vibrations.

Mass Spectrometry: In a typical mass spectrometry experiment (e.g., ESI+), the observed mass will correspond to the free base (the protonated molecule), so the molecular ion peaks will still be at m/z 187 and 189.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following general experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation (~5-10 mg in 0.5-0.7 mL deuterated solvent) B Instrument Setup (e.g., 400 MHz spectrometer, lock, and shim) A->B C ¹H NMR Acquisition (Standard pulse sequence) B->C D ¹³C NMR Acquisition (Proton-decoupled pulse sequence) B->D E Data Processing (Fourier transform, phase correction, baseline correction) C->E D->E F Spectral Analysis (Chemical shift, integration, multiplicity analysis) E->F

Figure 2: General workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected and then automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples can be introduced directly or via a chromatographic method (e.g., GC-MS or LC-MS). Electron Ionization (EI) is a common technique for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak and the fragmentation pattern are key for structural elucidation.

Conclusion

The spectroscopic comparison of 5-Bromo-2-methyl-pyridin-4-ylamine HCl and its precursors provides a clear and detailed narrative of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique and complementary perspective, allowing for a comprehensive characterization at each step. By understanding the expected spectral changes, researchers can confidently monitor their reactions, identify intermediates, and ultimately verify the structure and purity of their final product. This guide serves as a foundational resource for applying these powerful analytical techniques in the pursuit of novel pharmaceutical agents.

References

  • Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435. [Link]

  • Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. The Royal Society of Chemistry. [Link]

  • Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides. The Royal Society of Chemistry. [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

  • 2-Amino-4-methylpyridine. PubChem. [Link]

  • Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. ResearchGate. [Link]

  • 1H, 13C and 15N NMR spectroscopic, x‐ray structural and ab initio/HF studies on nitramino and N‐alkylamino‐4‐nitro derivatives of pyridine N‐oxides and pyridines. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. DergiPark. [Link]

  • STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. International Journal of Innovations in Engineering Research and Technology. [Link]

  • Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E. [Link]

  • A kind of synthetic method of 5-bromo-2-picoline.
  • Pyridine, 2-methyl-. NIST WebBook. [Link]

  • 13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH... ResearchGate. [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • 5-Bromo-4-methyl-2-(nitrosomethyl)pyridine. PubChem. [Link]

  • 2-Pyridinamine, 4-methyl-. NIST WebBook. [Link]

  • 5-bromo-4-methyl-2-nitropyridine. PubChemLite. [Link]

  • Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. PubMed. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Observed and calculated IR spectrum of 2-amino-5-... ResearchGate. [Link]

  • 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine | 887433-72-9. 摩熵化学MolAid. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Bromo-2-methyl-pyridin-4-ylamine HCl

[1] Part 1: Immediate Action & Hazard Profile For immediate operational use. Print this section for laboratory safety stations.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Immediate Action & Hazard Profile

For immediate operational use. Print this section for laboratory safety stations.

Chemical Identity & Critical Hazards

This compound is a halogenated pyridine derivative in hydrochloride salt form. Its disposal requires specific protocols to prevent the formation of toxic combustion byproducts (NOx, HCl, HBr) and environmental contamination.[1]

PropertyDetail
Chemical Name 5-Bromo-2-methyl-pyridin-4-ylamine hydrochloride
Synonyms 4-Amino-5-bromo-2-methylpyridine HCl; 3-Bromo-6-methyl-4-pyridinamine HCl
CAS Number 1820684-03-4 (HCl salt); 10460-50-1 (Free base)
Molecular Formula C₆H₇BrN₂[1][2][3][4][5][6][7][8] · HCl
Physical State Solid (Crystalline powder)
Solubility Soluble in water (Acidic pH due to HCl moiety)
Primary Hazards Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) , Acute Toxicity (Oral) (H302)
Emergency Spill Response (Solid State)

Do NOT use water initially. Adding water to the solid salt creates an acidic, conductive solution that spreads contamination.

  • Isolate: Evacuate the immediate area (15 ft radius) and mark "Chemical Spill."

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If dust is visible, use an N95 respirator.[1]

  • Containment:

    • Dry Sweep: Gently sweep the solid into a dust pan using a soft-bristle brush to minimize dust generation.

    • HEPA Vacuum: If available, use a vacuum dedicated to hazardous chemical cleanup.[1]

  • Decontamination: Once the solid is removed, wipe the surface with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residue from the HCl salt. Follow with a water rinse.[7][9]

  • Disposal: Place all spill debris (wipes, solid waste) into a clear heavy-duty plastic bag, seal it, and label as "Hazardous Waste: Halogenated Solid." [1]

Part 2: Technical Disposal Protocol

Synthesized from EPA RCRA standards and Prudent Practices in the Laboratory.

The "Why": Scientific Rationale for this Protocol
  • Halogen Content: The presence of Bromine (Br) and Chlorine (Cl) necessitates incineration at high temperatures with scrubbers. Standard landfilling is prohibited due to the risk of leaching persistent halogenated organic compounds (PHOCs) into groundwater.

  • HCl Salt Form: As a hydrochloride salt, the compound is inherently acidic.[1] Do NOT mix with bleach or strong oxidizers. The reaction between the acidic salt and bleach (hypochlorite) can liberate toxic chlorine gas (

    
    ) and potentially bromine gas (
    
    
    
    ).
  • Pyridine Ring Stability: The aromatic pyridine ring is stable and resistant to simple chemical degradation in the lab. It requires thermal destruction (incineration).

Waste Segregation & Packaging

Rule #1: Never neutralize the solid waste. Neutralization is only for liquid waste streams. Treating the solid generates unnecessary heat and fumes.

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Keep separate from:

    • Oxidizers (Peroxides, Nitrates)[1]

    • Strong Bases (generates heat)

  • Labeling:

    • Must read: "Hazardous Waste - Solid."

    • Constituents: "5-Bromo-2-methyl-pyridin-4-ylamine HCl (95%), Paper/Debris (5%)."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream: Classify as "Halogenated Solvent Waste."

  • Compatibility: Ensure the solvent stream is compatible. If the solvent was acidic (e.g., reaction in acetic acid), it is compatible.[1] If the waste stream is basic, add the solution slowly to prevent exotherms.[1]

  • Container: Standard 4L Safety Solvent Jug (HDPE or Coated Glass).

RCRA & DOT Compliance[1]
  • RCRA Status: This specific CAS is not P-listed or U-listed. However, it is a "Characteristic Waste" if it exhibits toxicity (D-codes) or ignitability.[1] In most jurisdictions, it is treated as Non-RCRA Regulated Hazardous Waste but must still be incinerated.[1]

  • DOT Shipping Name (for Pickup):

    • Preferred:UN 2811, Toxic solid, organic, n.o.s. (5-Bromo-2-methyl-pyridin-4-ylamine HCl), 6.1, PG III. [1]

    • Note: Using the generic "Toxic solid" ensures the waste hauler treats it with maximum caution.

Part 3: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this compound, ensuring compliance with segregation rules.

DisposalWorkflow Start Waste Generation: 5-Bromo-2-methyl-pyridin-4-ylamine HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals, Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid SolidCont Container: Wide-Mouth HDPE Jar Solid->SolidCont SolidLabel Labeling: 'Hazardous Waste - Solid' Mark: Toxic, Irritant SolidCont->SolidLabel OxidizerCheck CRITICAL CHECK: Is Oxidizer Present? SolidLabel->OxidizerCheck SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Solvent Waste SolventCheck->HaloStream Yes (DCM, Chloroform) SolventCheck->HaloStream No (Methanol, Water) HaloStream->OxidizerCheck NonHaloStream Stream: Non-Halogenated Solvent Waste (Only if <1% Halogen content) Segregate STOP: Segregate Immediately. Do NOT mix. OxidizerCheck->Segregate Yes Pickup EHS Pickup / Waste Hauler (Destruction via Incineration) OxidizerCheck->Pickup No

Caption: Decision matrix for the safe segregation and packaging of halogenated pyridine salts. Note that even in non-halogenated solvents, the presence of the brominated solute often necessitates disposal in the "Halogenated" stream to ensure proper incineration.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75487626, 5-Bromo-2-methylpyridin-4-amine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-methyl-pyridin-4-ylamine HCl

Operational Safety and Handling Guide: 5-Bromo-2-methyl-pyridin-4-ylamine HCl As a researcher or drug development professional, handling halogenated pharmaceutical intermediates requires moving beyond basic compliance to...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 5-Bromo-2-methyl-pyridin-4-ylamine HCl

As a researcher or drug development professional, handling halogenated pharmaceutical intermediates requires moving beyond basic compliance to understanding the mechanistic interactions between the chemical's physical state and your laboratory environment. This guide provides authoritative, causality-driven protocols for the safe handling, solubilization, and disposal of 5-Bromo-2-methyl-pyridin-4-ylamine HCl.

Physicochemical Profile & Hazard Mechanistics

5-Bromo-2-methyl-pyridin-4-ylamine HCl (CAS: 1820684-03-4) is a halogenated aminopyridine supplied as a hydrochloride salt[1]. While the bromine substituent makes it a privileged bioisosteric scaffold for drug discovery, it also imparts specific toxicological risks[2].

Because it is an HCl salt, the compound exists as a fine, crystalline powder. This physical state is the primary logistical hazard: mechanical manipulation (weighing, transferring) easily generates invisible aerosol clouds. Furthermore, the electron-withdrawing nature of the bromine atom lowers the pKa of the pyridine nitrogen[2]. If exposed to physiological pH or moisture, the salt can convert to its lipophilic free-base form, complicating both biological assays and decontamination efforts.

Table 1: Physicochemical & Hazard Summary

Property Detail
Chemical Name 5-Bromo-2-methylpyridin-4-amine hydrochloride
CAS Number 1820684-03-4[1]
Physical State Solid (Crystalline Powder)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1][3]

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3] |

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for aerosolized salts. Every piece of protective equipment must serve as a specific barrier against particulate migration.

Table 2: PPE Requirements and Causality

PPE Category Specification Mechanistic Causality
Hand Protection Double Nitrile Gloves (≥10 mil) The outer glove handles chemical contact and is discarded immediately upon contamination. The inner glove protects against micro-tears during mechanical manipulation[4].
Eye Protection Splash Goggles Standard safety glasses lack orbital seals. Powder aerosols can bypass them, reacting with ocular moisture to cause severe irritation (H319)[1][4].
Body Protection Fluid-resistant Lab Coat Must feature knit cuffs to prevent powder ingress at the wrists and mitigate static cling to street clothing[5].

| Respiratory | Chemical Fume Hood | Primary engineering control. If a hood is temporarily compromised, a fitted N95 or P100 particulate respirator is mandatory to block aerosolized salt particles (H335)[4][5]. |

Operational Workflow: Weighing & Solubilization

To ensure scientific integrity and safety, the handling protocol must be a self-validating system.

Step 1: Fume Hood Validation

  • Action: Verify the magnehelic gauge reads a face velocity of 80–120 fpm before opening the chemical container.

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Causality: Proper negative pressure is the only way to contain the invisible micro-dust generated when the vial cap is unscrewed[6].

Step 2: Anti-Static Transfer

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transferring the powder.

  • Causality: Halogenated salts hold static charges, causing the powder to "jump" and contaminate the analytical balance or the user's gloves[6].

Step 3: The Solubilization Strategy

  • Action: Dissolve the weighed powder entirely in 100% DMSO to create a master stock before introducing it to aqueous media. Seal the vial before removing it from the hood[6].

  • Causality: If this HCl salt is added directly to physiological media (pH ~7.4), the buffer will strip the proton from the pyridine nitrogen. This converts the compound to its highly lipophilic free base, causing it to immediately precipitate ("crash out") of solution, ruining the assay concentration[2].

Emergency Spill Response & Disposal Plan

Powder spills require a completely different approach than liquid spills. Never sweep the powder , as the mechanical action of a brush will generate a massive, highly concentrated aerosol cloud[7].

Step 1: Isolation and PPE Escalation

  • Action: Evacuate the immediate area. Don fresh double nitrile gloves, splash goggles, and an N95/P100 respirator if the spill is outside the fume hood[4][5].

Step 2: The Wet-Wipe Protocol

  • Action: Gently place absorbent pads or heavy paper towels directly over the spilled powder. Slowly pour water or a mild detergent solution over the pads to wet the powder[4][5].

  • Causality: Wetting the powder traps the particulates in a liquid matrix, instantly eliminating the inhalation hazard (H335)[4].

Step 3: Surfactant Decontamination

  • Action: Wipe the area with a soap and water solution, followed by a thorough water rinse[5].

  • Causality: Because the compound can convert to its lipophilic free-base form, water alone is insufficient. A surfactant (detergent) is required to solubilize and lift the chemical residue from the benchtop[5].

Step 4: Hazardous Waste Consolidation

  • Action: Place all contaminated wipes, the weighing boat, and the outer layer of your gloves into a designated, labeled hazardous chemical waste bag. Seal tightly and submit for institutional hazardous waste pickup[4][8].

Workflow Visualization

G Start PPE & Hood Validation Weighing Anti-Static Weighing (Closed Vial Transfer) Start->Weighing Spill Powder Spill Detected? Weighing->Spill Solubilization DMSO Solubilization (Prevent Free-Basing) Decon Surfactant Decontamination (Soap & Water) Solubilization->Decon Spill->Solubilization No SpillResponse Wet-Wipe Protocol (No Sweeping) Spill->SpillResponse Yes (Aerosol Risk) SpillResponse->Decon Waste Hazardous Waste Consolidation Decon->Waste

Operational workflow and spill response logic for halogenated aminopyridine salts.

References

  • UTHSC Office of Research Safety Affairs. "Standard Operating Procedure: Hazardous Drugs." University of Tennessee Health Science Center. Available at: [Link]

  • Duke Occupational Safety And Health. "SOP for Handling Hazardous Drugs." Scribd. Available at: [Link]

  • University of Michigan Dearborn. "Particularly Hazardous Substances Laboratory Standard Operating Procedure (SOP)." UM Dearborn. Available at: [Link]

  • Oregon State University. "Chemo and Other Hazardous Drugs SOP Template." Environmental Health and Safety, OSU. Available at: [Link]

  • University of Alabama at Birmingham (UAB). "Hazardous Chemicals Standard Operating Procedure Template." UAB EH&S. Available at:[Link]

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